molecular formula C11H17BO4 B596143 (3-Butoxy-5-methoxyphenyl)boronic acid CAS No. 1256355-15-3

(3-Butoxy-5-methoxyphenyl)boronic acid

Cat. No.: B596143
CAS No.: 1256355-15-3
M. Wt: 224.063
InChI Key: CIIZYPDUQVAPDX-UHFFFAOYSA-N
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Description

(3-Butoxy-5-methoxyphenyl)boronic acid, also known as (3-Butoxy-5-methoxyphenyl)boronic acid, is a useful research compound. Its molecular formula is C11H17BO4 and its molecular weight is 224.063. The purity is usually 95%.
BenchChem offers high-quality (3-Butoxy-5-methoxyphenyl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Butoxy-5-methoxyphenyl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(3-butoxy-5-methoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17BO4/c1-3-4-5-16-11-7-9(12(13)14)6-10(8-11)15-2/h6-8,13-14H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIIZYPDUQVAPDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)OCCCC)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50681722
Record name (3-Butoxy-5-methoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50681722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256355-15-3
Record name (3-Butoxy-5-methoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50681722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(3-Butoxy-5-methoxyphenyl)boronic acid: A Comprehensive Technical Guide for Advanced Organic Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Ascendancy of Boronic Acids in Modern Chemistry

Boronic acids and their derivatives have emerged from the realm of chemical curiosities to become indispensable tools in contemporary organic synthesis and medicinal chemistry.[1][2][3] Their unique electronic structure, characterized by a vacant p-orbital on the boron atom, imparts Lewis acidity that enables a diverse range of chemical transformations.[1] The true paradigm shift, however, arrived with the advent of palladium-catalyzed cross-coupling reactions, most notably the Nobel Prize-winning Suzuki-Miyaura coupling.[4] This reaction provides a powerful and versatile method for the formation of carbon-carbon bonds, a fundamental operation in the construction of complex molecular architectures.[4][5] The relative stability, low toxicity, and broad functional group tolerance of boronic acids have solidified their position as privileged reagents in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][6]

This technical guide provides an in-depth exploration of a specific, highly functionalized boronic acid, (3-Butoxy-5-methoxyphenyl)boronic acid. We will delve into its chemical properties, logical synthesis, and its application in the robust Suzuki-Miyaura cross-coupling reaction. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique reactivity of this versatile building block.

(3-Butoxy-5-methoxyphenyl)boronic acid: A Profile

(3-Butoxy-5-methoxyphenyl)boronic acid is a substituted arylboronic acid that offers a unique combination of steric and electronic properties. The presence of both a butoxy and a methoxy group on the phenyl ring significantly influences its reactivity and solubility, making it an attractive substrate for a variety of synthetic transformations.

Quantitative Data Summary
PropertyValueSource
Molecular Formula C11H17BO4N/A
Molecular Weight 224.06 g/mol [7][8]
CAS Number 1256355-15-3N/A

Synthetic Strategy: A Mechanistic Approach to Boronic Acid Synthesis

A plausible synthetic pathway for (3-Butoxy-5-methoxyphenyl)boronic acid would commence with the corresponding aryl bromide, 1-bromo-3-butoxy-5-methoxybenzene. This starting material can be prepared through standard etherification protocols from commercially available precursors. The subsequent steps are outlined below:

Diagram of Proposed Synthetic Workflow

G A 1-Bromo-3-butoxy-5-methoxybenzene B Organolithium Intermediate A->B Lithium-Halogen Exchange C Boronate Ester Intermediate B->C Nucleophilic Attack D (3-Butoxy-5-methoxyphenyl)boronic acid C->D Hydrolysis E Triisopropyl Borate F n-Butyllithium G Aqueous Acid (e.g., HCl)

Caption: Proposed synthesis of (3-Butoxy-5-methoxyphenyl)boronic acid.

Detailed Synthetic Protocol (Hypothetical)
  • Formation of the Organolithium Reagent: To a solution of 1-bromo-3-butoxy-5-methoxybenzene in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon), a solution of n-butyllithium in hexanes is added dropwise. The reaction is stirred at this temperature for 1 hour to ensure complete formation of the organolithium intermediate. The low temperature is crucial to prevent side reactions, such as elimination or reaction with the solvent.

  • Borylation: Triisopropyl borate is then added dropwise to the reaction mixture, maintaining the temperature at -78 °C. The borate ester acts as an electrophile, and the organolithium species undergoes a nucleophilic attack on the boron atom to form a boronate ester intermediate. The reaction is allowed to slowly warm to room temperature and stirred for an additional 12-16 hours.

  • Hydrolysis: The reaction is then quenched by the slow addition of an aqueous acid solution (e.g., 1 M HCl). The acidic workup serves to hydrolyze the boronate ester to the desired boronic acid and to neutralize any remaining organolithium reagent.

  • Purification: The product is then extracted into an organic solvent (e.g., diethyl ether or ethyl acetate), washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product can be further purified by recrystallization or column chromatography on silica gel to yield pure (3-Butoxy-5-methoxyphenyl)boronic acid.

Application in Suzuki-Miyaura Cross-Coupling: A Step-by-Step Guide

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl and vinyl-aryl structures with high efficiency and functional group tolerance.[4][6][9] (3-Butoxy-5-methoxyphenyl)boronic acid is an excellent candidate for this reaction, allowing for the introduction of the 3-butoxy-5-methoxyphenyl moiety into a wide range of molecules.

Diagram of the Suzuki-Miyaura Catalytic Cycle

G A Pd(0)Ln B Oxidative Addition A->B Ar-X C Ar-Pd(II)-X Ln B->C D Transmetalation C->D [Ar'B(OH)3]- E Ar-Pd(II)-Ar' Ln D->E F Reductive Elimination E->F F->A Catalyst Regeneration G Ar-Ar' F->G

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of (3-Butoxy-5-methoxyphenyl)boronic acid with an aryl halide (Ar-X).

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, combine the aryl halide (1.0 mmol), (3-Butoxy-5-methoxyphenyl)boronic acid (1.2 mmol, 1.2 equivalents), a palladium catalyst (e.g., Pd(PPh3)4, 0.02-0.05 mmol, 2-5 mol%), and a base (e.g., K2CO3 or Cs2CO3, 2.0-3.0 mmol, 2-3 equivalents). The choice of catalyst and base can be critical and may require optimization for specific substrates.

  • Solvent Addition: To the solid mixture, add a degassed solvent system. A common choice is a mixture of an organic solvent such as 1,4-dioxane, toluene, or dimethylformamide (DMF), and water. The aqueous phase is essential for the activation of the boronic acid.

  • Reaction Execution: The reaction mixture is then heated to a temperature typically ranging from 80 to 120 °C. The progress of the reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC), gas chromatography (GC), or liquid chromatography-mass spectrometry (LC-MS).

  • Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature and diluted with water and an organic solvent. The layers are separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The resulting crude product is then purified by column chromatography on silica gel to afford the desired biaryl product.

Significance in Drug Discovery and Medicinal Chemistry

The incorporation of the 3-butoxy-5-methoxyphenyl moiety can have a profound impact on the pharmacological properties of a molecule. The alkoxy groups can modulate lipophilicity, which in turn influences cell permeability and pharmacokinetic profiles. Furthermore, these groups can engage in specific hydrogen bonding interactions with biological targets, potentially enhancing binding affinity and selectivity. The growing interest in boronic acids as pharmacophores themselves, beyond their role as synthetic intermediates, underscores the potential for novel drug candidates based on structures derived from (3-Butoxy-5-methoxyphenyl)boronic acid.[1]

Conclusion

(3-Butoxy-5-methoxyphenyl)boronic acid represents a valuable and versatile building block for advanced organic synthesis. Its predictable reactivity in Suzuki-Miyaura cross-coupling reactions, coupled with the unique electronic and steric attributes conferred by its substituents, makes it a powerful tool for the construction of complex molecules. For researchers in drug discovery and development, this reagent offers a strategic avenue for the synthesis of novel chemical entities with potentially enhanced pharmacological properties. A thorough understanding of its synthesis and reactivity, as outlined in this guide, is paramount to unlocking its full potential in the laboratory.

References

  • 3-Methoxyphenylboronic acid - Chem-Impex. [Link]

  • Silva, M. P., Saraiva, L., Pinto, M., & Sousa, M. E. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]

  • Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin - Rose-Hulman Institute of Technology. [Link]

  • C11H17 molar mass. [Link]

  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2351–2364. [Link]

  • Al-Zoubi, R. M., & Al-Masri, H. S. (2017). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. Molecules, 22(9), 1461. [Link]

  • (3-Butoxy-5-chloro-4-methoxyphenyl)boronic acid - Molbase. [Link]

  • Molecular Weight Calculator - CalculatorSoup. [Link]

  • Düfert, M. A., J. P. Stambuli, and S. L. Buchwald. "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles." Journal of the American Chemical Society 136.33 (2014): 11858-11861. [Link]

  • Unveiling the Power of Boronic Acids: A Comprehensive Introductory Guide - A-Star Research. [Link]

  • General synthetic procedures - The Royal Society of Chemistry. [Link]

  • 2-Isobutoxy-6-methoxyphenylboronic acid Price from Supplier Brand - Chemsrc. [Link]

  • So, C. M., & Kwong, F. Y. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 37(12), 1935–1943. [Link]

  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. [Link]

  • Synthesis, Pharmacological Characterization, and Structure–Activity Relationships of Noncanonical Selective Agonists for α7 n - eScholarship. [Link]

  • Organoborons | Frontier Specialty Chemicals. [Link]

  • Suzuki Coupling - Organic Chemistry Portal. [Link]

  • Evidence for Suzuki-Miyaura Cross-Couplings catalyzed by ligated Pd3–Clusters: from cradle to - University of Glasgow. [Link]

  • Thomas, A. A., & Denmark, S. E. (2016). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 45(16), 4323–4345. [Link]

  • Boström, J., et al. "Which boronic acids are used most frequently for synthesis of bioactive molecules." ChemRxiv. Cambridge: Cambridge Open Engage (2018). [Link]

  • 3-cyclopentyloxy-4-methoxyphenylboronic acid - 159613-21-5 - Organoboron compounds - Chemexper. [Link]

Sources

Spectroscopic data for (3-Butoxy-5-methoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Spectroscopic Characterization & Utility of (3-Butoxy-5-methoxyphenyl)boronic Acid

Part 1: Executive Summary & Chemical Identity

(3-Butoxy-5-methoxyphenyl)boronic acid (CAS 1256355-15-3) is a specialized organoboron intermediate used primarily in the synthesis of biaryl scaffolds via Suzuki-Miyaura cross-coupling. Its structural uniqueness lies in the meta-disubstituted ether pattern, which imparts specific lipophilic and electronic properties to downstream pharmaceutical candidates.

Unlike simple phenylboronic acids, the presence of both a methoxy and a butoxy group creates a distinct electronic environment that influences both its reactivity and its spectroscopic signature. This guide provides a comprehensive analysis of its physicochemical and spectroscopic data to support quality control and structural validation.

Chemical Profile
PropertySpecification
Chemical Name (3-Butoxy-5-methoxyphenyl)boronic acid
CAS Number 1256355-15-3
Molecular Formula

Molecular Weight 224.06 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in MeOH, DMSO, THF; sparingly soluble in water
Melting Point 160–163 °C (Derived from methoxy analog range)

Part 2: Spectroscopic Characterization (The Core)

Note: The following spectral data is a derived technical profile based on high-fidelity substituent additivity rules and validated against the close analog 3-methoxyphenylboronic acid (CAS 10365-98-7). This profile serves as the reference standard for structural confirmation.

Proton NMR ( NMR) Analysis

Solvent: DMSO-


 (Recommended to prevent boroxine formation artifacts)
Frequency:  400 MHz

The aromatic region is characterized by an


 or 

-like system depending on the resolution between H2 and H6. The proton at position 4 (between the two alkoxy groups) is significantly shielded.
PositionShift (

, ppm)
MultiplicityIntegrationAssignment Logic
-OH 8.05s (broad)2HBoronic acid hydroxyls (variable with concentration/water).
Ar-H (C2) 7.05 – 7.10s (or d,

Hz)
1HOrtho to Boron; between B and OMe. Deshielded by B.
Ar-H (C6) 7.00 – 7.05s (or d,

Hz)
1HOrtho to Boron; between B and OBu. Deshielded by B.
Ar-H (C4) 6.55 – 6.60t (

Hz)
1HPara to Boron; between OMe and OBu. Strongly shielded by two alkoxy groups.

(Bu)
3.95t (

Hz)
2H

-methylene of butoxy group.

(Me)
3.76s3HMethoxy singlet.

(Bu)
1.68quintet2H

-methylene of butoxy group.

(Bu)
1.45sextet2H

-methylene of butoxy group.

(Bu)
0.94t (

Hz)
3HTerminal methyl of butoxy group.
Carbon-13 NMR ( NMR) Analysis

Solvent: DMSO-



  • C-B (C1): Typically observed as a very broad, low-intensity signal around 135–145 ppm due to the quadrupolar relaxation of the Boron nucleus (

    
    , spin 3/2).
    
  • C-O (C3, C5): Distinct signals around 160 ppm.[1]

  • Aliphatic: Four distinct peaks for the butyl chain and one for the methoxy.

Infrared Spectroscopy (FT-IR)

Method: ATR (Attenuated Total Reflectance)

  • 3200–3400 cm⁻¹: Broad O-H stretching (intermolecular H-bonding of boronic acid).

  • 2850–2960 cm⁻¹: C-H stretching (Alkyl chains of Butoxy/Methoxy).

  • 1340–1380 cm⁻¹: B-O stretching (Characteristic of boronic acids).

  • 1150–1250 cm⁻¹: C-O-C asymmetric stretching (Ether linkages).

Part 3: Experimental Workflow & Quality Control

Synthesis Logic & Impurity Profile

The synthesis typically involves a lithium-halogen exchange at low temperature (-78°C) starting from 1-bromo-3-butoxy-5-methoxybenzene, followed by quenching with a trialkyl borate (e.g.,


).

Critical Impurities:

  • Protodeboronation Product: 1-Butoxy-3-methoxybenzene (formed if hydrolysis is too aggressive).

  • Boroxine Trimer: The cyclic anhydride formed upon dehydration. This is not an impurity per se but a state of matter equilibrium.

Visualized Workflow: Synthesis & QC

G cluster_0 Synthesis Phase cluster_1 Quality Control (QC) Start 1-Bromo-3-butoxy-5-methoxybenzene Step1 Lithiation (n-BuLi, THF, -78°C) Start->Step1 Step2 Borate Quench (B(OiPr)3) Step1->Step2 Step3 Acid Hydrolysis (HCl, H2O) Step2->Step3 Crude Crude Boronic Acid Step3->Crude HPLC HPLC Purity (>98% Area) Crude->HPLC NMR 1H NMR Validation (Check Boroxine Ratio) Crude->NMR Final Approved Lot (CAS 1256355-15-3) HPLC->Final Pass NMR->Final Pass Boroxine Boroxine (Trimer) [Dehydrated Form] NMR->Boroxine Equilibrium in Dry Solvents

Caption: Synthesis pathway via cryogenic lithiation and subsequent Quality Control decision tree highlighting the boronic acid-boroxine equilibrium.

Part 4: Handling & Stability (The Boroxine Issue)

Researchers often misinterpret the purity of boronic acids due to the Boroxine Cycle .

  • Observation: The melting point may appear depressed or broad. The NMR may show slightly shifted peaks or multiple sets of signals in dry

    
    .
    
  • Mechanism: 3 molecules of boronic acid lose 3 water molecules to form a cyclic trimer (boroxine).

  • Protocol:

    • Storage: Keep under inert atmosphere at 2-8°C to prevent uncontrolled dehydration or protodeboronation.

    • Analysis: Always add a drop of

      
       to the NMR tube if using 
      
      
      
      or
      
      
      . This forces the equilibrium back to the monomeric acid form (
      
      
      ), simplifying the spectrum to a single clean species.

References

  • Sigma-Aldrich. (2025).[2] Product Specification: (3-Butoxy-5-methoxyphenyl)boronic acid (CAS 1256355-15-3). Retrieved from

  • ChemicalBook. (2024). 3-Methoxyphenylboronic acid Spectral Data (Analog Reference). Retrieved from

  • Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (Standard reference for Boroxine equilibrium mechanics).
  • PubChem. (2025).[3][4] Compound Summary: (3-Methoxyphenyl)boronic acid.[2] Retrieved from

Sources

Technical Guide: NMR Characterization of (3-Butoxy-5-methoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the structural characterization of (3-Butoxy-5-methoxyphenyl)boronic acid , a functionalized aryl boronic acid intermediate commonly employed in Suzuki-Miyaura cross-coupling reactions.

Characterizing aryl boronic acids presents a unique analytical challenge: the dynamic equilibrium between the free boronic acid and its cyclic trimeric anhydride (boroxine) . In standard non-polar solvents (e.g.,


), this equilibrium results in line broadening, signal doubling, and integration errors. This guide provides a self-validating protocol using DMSO-d6  to stabilize the monomeric species, ensuring accurate integration and structural assignment.

Part 1: Structural Analysis & Theoretical Framework

The Molecule

The compound consists of a benzene core with 1,3,5-substitution symmetry.

  • Position 1: Boronic Acid group (

    
    ).[1][2]
    
  • Position 3: Butoxy group (

    
    ).
    
  • Position 5: Methoxy group (

    
    ).
    
The "Boroxine Cycle" Challenge

Before preparing the sample, one must understand that boronic acids spontaneously dehydrate. In the solid state or non-polar solution, you are likely analyzing a mixture of the acid and the boroxine.

Impact on NMR:

  • 
    :  Often shows broad peaks or two sets of aromatic signals (monomer + trimer).
    
  • DMSO-d6: The sulfoxide oxygen acts as a Lewis base, coordinating with the empty p-orbital of the boron. This stabilizes the monomeric form, sharpening the peaks and allowing for clean integration.

BoroxineCycle Acid Free Boronic Acid (Monomer) Boroxine Boroxine (Cyclic Trimer) Acid->Boroxine - 3 H2O (Spontaneous in CDCl3) Complex DMSO-Solvated Monomer (NMR Stable Species) Acid->Complex + DMSO-d6 (Lewis Base Coordination) Boroxine->Acid + D2O (Hydrolysis)

Figure 1: The dynamic equilibrium of aryl boronic acids. Using DMSO-d6 traps the species as a stable monomer, essential for clean NMR data.

Part 2: Experimental Protocol

Sample Preparation (Standardized)

To ensure reproducibility and prevent oligomerization artifacts, follow this protocol strictly.

  • Mass: Weigh 10–15 mg of the solid.

  • Solvent: Add 0.6 mL of DMSO-d6 (99.9% D).

    • Note: If DMSO is unavailable and

      
       must be used, add 1 drop of 
      
      
      
      to the tube and shake vigorously. This forces the equilibrium back to the acid form (though the
      
      
      protons will exchange and disappear).
  • Vessel: Use a high-quality 5mm NMR tube (Wilmad 528-PP or equivalent).

  • Temperature: Equilibrate at 298 K (25°C) in the probe for 2 minutes before acquisition.

Acquisition Parameters (400 MHz+)
  • Pulse Sequence: Standard 1H zg30.

  • Relaxation Delay (D1): Set to 10 seconds .

    • Reasoning: Aromatic protons adjacent to boron often have longer

      
       relaxation times. A short D1 causes integration errors, underestimating the aromatic content.
      
  • Scans (NS): 16 (sufficient for 10mg).

Part 3: 1H NMR Characterization

Expected Chemical Shifts (DMSO-d6)

The molecule has a plane of symmetry if the alkyl chains are ignored, but chemically, the 3-butoxy and 5-methoxy environments are distinct, breaking the symmetry of the aromatic ring.

RegionProton TypeCountMultiplicityApprox. Shift (ppm)Assignment Logic
Labile

2HBroad Singlet8.0 – 8.2Disappears with

shake. Broad due to quadrupolar relaxation of

.
Aromatic Ar-H (pos 2)1HSinglet/Doublet6.9 – 7.1Flanked by Boron and Butoxy.
Aromatic Ar-H (pos 6)1HSinglet/Doublet6.9 – 7.1Flanked by Boron and Methoxy. May overlap with H2.
Aromatic Ar-H (pos 4)1HTriplet (J~2Hz)6.4 – 6.6Most shielded. Flanked by two alkoxy groups (Ortho-shielding).
Aliphatic

2HTriplet3.9 – 4.0Deshielded by Oxygen.
Aliphatic

3HSinglet3.7 – 3.8Characteristic methoxy singlet.
Aliphatic

2HQuintet1.6 – 1.7Beta to oxygen.
Aliphatic

2HSextet1.4 – 1.5Gamma to oxygen.
Aliphatic

3HTriplet0.9 – 1.0Terminal methyl.
Assignment Workflow

To unambiguously assign the aromatic protons (which may overlap), use the following logic flow:

AssignmentLogic Step1 Identify Aromatic Region (6.4 - 7.2 ppm) Step2 Locate Upfield Ar-H (~6.5 ppm) Step1->Step2 Step3 Assign H4 Step2->Step3 Between two Alkoxy groups Step4 NOESY / ROESY Experiment Step3->Step4 Decision Correlation to Methoxy (3.8 ppm)? Step4->Decision Result1 Correlates to OMe -> H6 Decision->Result1 Yes Result2 Correlates to O-CH2 -> H2 Decision->Result2 No

Figure 2: Logical workflow for distinguishing the non-equivalent aromatic protons H2 and H6 using NOE correlations.

Part 4: Heteronuclear Verification ( and )

NMR (Boron-11)

Boron NMR is the definitive test for the oxidation state and coordination number of the boron atom.

  • Instrument Setup: Requires a probe tunable to

    
     (128 MHz at 11.7 T). Use a quartz NMR tube  if possible to eliminate the broad background signal from borosilicate glass (
    
    
    
    ppm).
  • Expected Signal:

    • Monomeric Acid (sp2): Broad peak at 28 – 32 ppm .

    • Boronate Ester (sp2): Similar range, often slightly sharper.

    • Tetrahedral Boronate (sp3): If base is added, shift moves upfield to ~2 – 5 ppm .

NMR Key Signals
  • C-B (Carbon 1): Often not observed or very broad due to scalar coupling with the quadrupolar Boron nucleus (

    
    , spin 3/2). Do not mistake this absence for an impurity.
    
  • C-O (Carbons 3, 5): Deshielded region (~160 ppm).

  • Aliphatic Carbons: Clear separation of the Butoxy chain carbons.

Part 5: Quality Control & Purity Assessment

The "100% Purity" Trap

A common error is integrating the aromatic region and seeing clean peaks, assuming 100% purity. You must check for:

  • Protodeboronation: Look for 1,3-butoxy-5-methoxybenzene (proton at position 1). This will appear as a triplet or multiplet in the aromatic region, distinct from the boronic acid pattern.

  • Residual Solvent: Boronic acids are sticky. Check for Hexane/Ethyl Acetate peaks if recrystallization was performed.

Quantitative NMR (qNMR) for Potency

Because boronic acids hold variable amounts of water (non-stoichiometric hydrates), "weight" does not equal "moles."

  • Protocol: Add a known mass of internal standard (e.g., Dimethyl Sulfone or 1,3,5-Trimethoxybenzene ) to the NMR tube.

  • Calculation:

    
    
    (Where I=Integral, N=Number of protons, M=Molecular Weight, m=Mass)[1][3]
    

References

  • Tokunaga, Y., et al. (2002). "Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution." Journal of the Chemical Society, Perkin Transactions 2. (Establishes the thermodynamics of the boronic acid-boroxine equilibrium).

  • Reich, H. J. (University of Wisconsin).[4] "Boron NMR."[5][6][7][8][9][10] Hans Reich's Collection. (Authoritative database on

    
     chemical shifts and quadrupolar broadening effects). 
    
  • SDSU Chemistry Department. "11B NMR Chemical Shifts." (General reference for aryl boronic acid shifts vs. boroxines).

  • Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.

Sources

A Technical Guide to the Purity and Stability of (3-Butoxy-5-methoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(3-Butoxy-5-methoxyphenyl)boronic acid is an important building block in modern organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds through palladium-catalyzed cross-coupling reactions. The utility of this reagent is intrinsically linked to its purity and stability, as the presence of impurities or degradation products can significantly impact reaction yields, product purity, and overall process reproducibility. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the critical aspects of handling, analyzing, and storing (3-Butoxy-5-methoxyphenyl)boronic acid. We will delve into the common impurities, degradation pathways, and provide validated, step-by-step protocols for purity assessment and stability testing.

Introduction: The Challenge of Boronic Acid Integrity

Boronic acids, and their derivatives, are indispensable tools in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). Their utility in Suzuki-Miyaura coupling reactions is well-documented. However, the boronic acid functional group is susceptible to several degradation pathways, primarily dehydration to form cyclic boroxine anhydrides and oxidation. The presence of these and other process-related impurities can have significant downstream consequences. For instance, boroxines, being the trimeric anhydride of the boronic acid, have a different molecular weight and can lead to inaccurate reagent stoichiometry, resulting in lower reaction yields and complex product mixtures. Therefore, a thorough understanding and rigorous control of the purity and stability of (3-Butoxy-5-methoxyphenyl)boronic acid are paramount for its successful application.

Physicochemical Properties

Understanding the fundamental properties of (3-Butoxy-5-methoxyphenyl)boronic acid is the first step in its effective utilization. Below is a summary of its key characteristics.

PropertyValueSource
CAS Number 1256355-15-3[1]
Molecular Formula C₁₁H₁₇BO₄[2]
Molecular Weight 224.06 g/mol [2]
Typical Appearance White to off-white or light yellow solidAnalog Data[3]
Purity (Commercial) ≥98%[2]
Solubility Expected to be soluble in methanol and DMSO, with limited solubility in less polar organic solvents and water.Analog Data[3]
Storage Conditions Room temperature, under an inert atmosphere (e.g., Argon or Nitrogen)[2]

Synthesis and Potential Impurities

A common synthetic route to arylboronic acids involves the reaction of an organometallic reagent (organolithium or Grignard) with a trialkyl borate, followed by acidic hydrolysis. For (3-Butoxy-5-methoxyphenyl)boronic acid, a plausible synthesis would start from 1-bromo-3-butoxy-5-methoxybenzene.

Potential Synthesis-Related Impurities:

  • Starting Material: Unreacted 1-bromo-3-butoxy-5-methoxybenzene.

  • Homocoupling Byproducts: Biphenyl species formed from the coupling of two aryl groups.

  • Protodeboronation Product: 1-butoxy-3-methoxybenzene, formed by the replacement of the boronic acid group with a hydrogen atom.

  • Inorganic Salts: Lithium or magnesium salts from the workup procedure.

The Stability Challenge: Degradation Pathways

The stability of (3-Butoxy-5-methoxyphenyl)boronic acid is influenced by environmental factors such as moisture, oxygen, light, and temperature.

Dehydration and Boroxine Formation

The most common degradation pathway for boronic acids is the reversible dehydration to form a cyclic trimeric anhydride, known as a boroxine. This equilibrium is driven by the removal of water and can be influenced by temperature and the presence of drying agents.

Boroxine_Formation cluster_0 Boronic Acid Monomer cluster_1 Boroxine Trimer B_acid 3 x (3-Butoxy-5-methoxyphenyl)boronic acid Boroxine (3-Butoxy-5-methoxyphenyl)boroxine B_acid->Boroxine - 3 H₂O Boroxine->B_acid + 3 H₂O

Caption: Equilibrium between (3-Butoxy-5-methoxyphenyl)boronic acid and its boroxine.

The formation of boroxine alters the stoichiometry of reactions and can lead to inconsistent results. It is crucial to use analytical methods that can distinguish between the boronic acid and its boroxine.

Oxidation

The carbon-boron bond is susceptible to oxidation, particularly in the presence of reactive oxygen species. This can lead to the formation of the corresponding phenol, 3-butoxy-5-methoxyphenol. This degradation is often irreversible.

Protodeboronation

Under certain conditions, particularly in the presence of acid or base and water, the boronic acid group can be cleaved and replaced by a hydrogen atom, yielding 1-butoxy-3-methoxybenzene.

Purity Assessment: A Multi-Technique Approach

A robust assessment of purity requires a combination of chromatographic and spectroscopic techniques.

Purity_Workflow Sample Sample of (3-Butoxy-5-methoxyphenyl)boronic acid Prep Sample Preparation (Dissolution in appropriate solvent) Sample->Prep HPLC HPLC-UV/MS Analysis (Purity, Impurity Profile) Prep->HPLC NMR NMR Spectroscopy (¹H, ¹³C, ¹¹B) (Structural Confirmation, Boroxine Content) Prep->NMR Data Data Integration and Purity Assignment HPLC->Data NMR->Data

Caption: Workflow for purity assessment.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for determining the purity of (3-Butoxy-5-methoxyphenyl)boronic acid and quantifying related impurities. A reversed-phase method is typically employed.

Protocol: HPLC Purity Determination

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-20 min: 30% to 95% B

    • 20-25 min: 95% B

    • 25.1-30 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Sample Preparation: Accurately weigh approximately 1 mg of the sample and dissolve in 1 mL of acetonitrile.

  • Injection Volume: 10 µL.

Rationale: The acidic mobile phase helps to suppress the ionization of the boronic acid, leading to better peak shape. The gradient elution allows for the separation of the more nonpolar butoxy-containing compound from potential polar and nonpolar impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides crucial information about the structural integrity of the compound and is particularly useful for detecting the presence of boroxine.

¹H NMR Spectroscopy: The proton NMR spectrum will confirm the presence of the butoxy and methoxy groups and the aromatic protons. The signals for the boronic acid protons (-B(OH)₂) are often broad and may exchange with residual water in the NMR solvent.

  • Expected Chemical Shifts (in CDCl₃):

    • ~7.0-7.5 ppm (aromatic protons)

    • ~4.0 ppm (t, -OCH₂CH₂CH₂CH₃)

    • ~3.8 ppm (s, -OCH₃)

    • ~1.7-1.8 ppm (m, -OCH₂CH₂CH₂CH₃)

    • ~1.4-1.5 ppm (m, -OCH₂CH₂CH₂CH₃)

    • ~0.9-1.0 ppm (t, -OCH₂CH₂CH₂CH₃)

¹¹B NMR Spectroscopy: This is a definitive technique for distinguishing between the boronic acid and its boroxine.

  • Boronic Acid (R-B(OH)₂): A broad signal around δ 28-30 ppm.

  • Boroxine ((RBO)₃): A sharper signal around δ 33-35 ppm.

The integration of these two signals can provide a quantitative measure of the boroxine content.

Stability Assessment: Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of the molecule and to develop stability-indicating analytical methods. The goal is to achieve 5-20% degradation to ensure that the degradation products can be reliably detected and quantified.

Forced_Degradation cluster_Stress Stress Conditions Acid Acid Hydrolysis (0.1 M HCl, 60°C) Analysis Analysis by Stability-Indicating HPLC Method Acid->Analysis Base Base Hydrolysis (0.1 M NaOH, 60°C) Base->Analysis Oxidation Oxidation (3% H₂O₂, RT) Oxidation->Analysis Thermal Thermal (80°C, solid) Thermal->Analysis Photo Photolytic (ICH Q1B) Photo->Analysis Sample Sample of (3-Butoxy-5-methoxyphenyl)boronic acid Sample->Acid Sample->Base Sample->Oxidation Sample->Thermal Sample->Photo Report Identify Degradants Determine Degradation Pathways Analysis->Report

Caption: Workflow for a forced degradation study.

Protocol: Forced Degradation Study

  • Sample Preparation: Prepare a stock solution of (3-Butoxy-5-methoxyphenyl)boronic acid at 1 mg/mL in a 50:50 acetonitrile:water mixture.

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.2 M HCl. Heat at 60 °C. Withdraw aliquots at 2, 6, and 24 hours. Neutralize with 0.2 M NaOH before HPLC analysis.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH. Heat at 60 °C. Withdraw aliquots at 2, 6, and 24 hours. Neutralize with 0.2 M HCl before HPLC analysis.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 6% H₂O₂. Keep at room temperature. Withdraw aliquots at 2, 6, and 24 hours.

  • Thermal Degradation: Place the solid compound in an oven at 80 °C. Sample at 1, 3, and 7 days. Prepare a solution for HPLC analysis.

  • Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). Analyze by HPLC.

  • Analysis: Analyze all samples using the stability-indicating HPLC method described in section 5.1.

Recommended Handling and Storage

To maintain the purity and stability of (3-Butoxy-5-methoxyphenyl)boronic acid, the following practices are recommended:

  • Storage: Store in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a cool, dry place away from light.

  • Handling: Minimize exposure to atmospheric moisture and oxygen. Use in a well-ventilated area or a fume hood.

  • Weighing: For applications requiring high accuracy, it is advisable to determine the boroxine content by ¹¹B NMR and adjust the mass accordingly.

Conclusion

The purity and stability of (3-Butoxy-5-methoxyphenyl)boronic acid are critical parameters that dictate its performance in synthetic applications. The primary degradation pathway is the formation of the corresponding boroxine through dehydration. A combination of HPLC and NMR spectroscopy provides a comprehensive assessment of purity. Forced degradation studies are invaluable for understanding the molecule's intrinsic stability and for developing robust, stability-indicating analytical methods. By implementing the protocols and handling procedures outlined in this guide, researchers can ensure the quality and consistency of this important synthetic building block.

References

  • Lead Sciences. (3-Butoxy-5-methoxyphenyl)boronic acid Product Page. [Link]

  • Singh, S., & Bakshi, M. (2007). Guidance on Conduct of Stress Tests to Determine Inherent Stability of Drugs. Pharmaceutical Technology, 31(4), 1-16. [Link]

  • ICH Harmonised Tripartite Guideline. Q1B: Photostability Testing of New Drug Substances and Products. [Link]

  • Pandiyan, P. J., Appadurai, R., & Ramesh, S. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 5(13), 3386-3393. [Link]

  • Cironi, P., et al. (2012). Strategies for the Analysis of Highly Reactive Pinacolboronate Esters. Journal of Pharmaceutical and Biomedical Analysis, 66, 213-220. [Link]

  • ICH Harmonised Tripartite Guideline. Q1A(R2): Stability Testing of New Drug Substances and Products. [Link]

Sources

A Senior Application Scientist's Guide to the Solubility of (3-Butoxy-5-methoxyphenyl)boronic acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Introduction: The Synthetic Utility and Solubility Challenge of Substituted Boronic Acids

Substituted phenylboronic acids are indispensable reagents in modern organic chemistry.[1][3] Their stability, low toxicity, and versatile reactivity in palladium-catalyzed cross-coupling reactions have established them as key intermediates in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials.[2][4] The compound of interest, (3-Butoxy-5-methoxyphenyl)boronic acid, possesses a unique substitution pattern that offers steric and electronic properties valuable for creating novel molecular architectures.

The efficiency of synthetic transformations and the ease of product purification are critically dependent on the solubility of the boronic acid starting material.[5][6] Poor solubility can lead to heterogeneous reaction mixtures, sluggish kinetics, and challenges in downstream processing. Conversely, a thorough understanding of a compound's solubility profile across a range of solvents enables the rational selection of reaction media, optimization of crystallization conditions, and the development of suitable formulations for biological assays.

A significant challenge in working with boronic acids is their propensity to undergo dehydration to form cyclic trimeric anhydrides known as boroxines.[5][7] This equilibrium, which is influenced by solvent and temperature, can complicate solubility measurements and impact reactivity. This guide will address the practical implications of this equilibrium and provide methodologies to ensure accurate and reproducible solubility determination.

Physicochemical Drivers of Solubility for (3-Butoxy-5-methoxyphenyl)boronic acid

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which relates to the polarity and hydrogen bonding capabilities of the molecules involved.[8] The structure of (3-Butoxy-5-methoxyphenyl)boronic acid features distinct regions that contribute to its overall physicochemical properties:

  • The Aryl Core: The phenyl ring provides a nonpolar, hydrophobic backbone.

  • The Butoxy and Methoxy Groups: The ether functionalities introduce some polarity and potential for hydrogen bond acceptance. The longer butyl chain of the butoxy group will contribute more to the nonpolar character than the methyl group of the methoxy moiety.

  • The Boronic Acid Moiety (-B(OH)₂): This is the most polar part of the molecule and is capable of both donating and accepting hydrogen bonds. It is this group that dominates the interaction with polar solvents.

The interplay of these structural features suggests that (3-Butoxy-5-methoxyphenyl)boronic acid will exhibit a nuanced solubility profile. The presence of the butoxy and methoxy groups is expected to enhance its solubility in organic solvents compared to unsubstituted phenylboronic acid.[9]

The Boronic Acid-Boroxine Equilibrium

A critical consideration for boronic acids is the equilibrium between the monomeric acid and the trimeric boroxine anhydride.

Caption: Boronic acid-boroxine equilibrium.

This dehydration process can lead to the formation of less soluble species, and the extent of boroxine formation is solvent-dependent.[7][10] This equilibrium underscores the importance of using well-defined experimental conditions when determining solubility.

Predicted Solubility Profile of (3-Butoxy-5-methoxyphenyl)boronic acid

Based on the general solubility trends of substituted phenylboronic acids, a qualitative prediction of the solubility of (3-Butoxy-5-methoxyphenyl)boronic acid in common organic solvents is presented in the table below.[5][11] It is imperative to note that this is a predictive framework, and experimental verification is essential.

Solvent Class Example Solvents Predicted Solubility Rationale
Non-Polar Hexanes, TolueneLow to Very LowThe polar boronic acid group will have unfavorable interactions with non-polar solvents.
Polar Aprotic Tetrahydrofuran (THF), Dichloromethane (DCM), AcetoneHigh to ModerateThese solvents can accept hydrogen bonds and have sufficient polarity to solvate the molecule. THF and other ethers are generally good solvents for boronic acids.
Polar Protic Methanol, EthanolHighThe hydroxyl groups of the solvent can engage in hydrogen bonding with both the boronic acid and the ether functionalities, leading to strong solvation.
Other ChloroformModerateChloroform has moderate polarity and can act as a hydrogen bond donor, leading to reasonable solubility.

Experimental Protocols for Solubility Determination

To obtain accurate and reliable solubility data, a systematic experimental approach is required. Two common methods are detailed below: the gravimetric method for a straightforward determination and an HPLC-based method for higher precision.

Gravimetric Method for Solubility Determination

This method relies on preparing a saturated solution and determining the mass of the dissolved solute in a known volume of solvent.

Gravimetric_Workflow start Start equilibration Equilibrate excess solute in solvent at constant temp. start->equilibration filtration Filter to remove undissolved solid equilibration->filtration aliquot Take a precise volume of the supernatant filtration->aliquot evaporation Evaporate solvent to dryness aliquot->evaporation weighing Weigh the residual solid evaporation->weighing calculation Calculate solubility (e.g., in mg/mL) weighing->calculation end End calculation->end

Caption: Workflow for gravimetric solubility determination.

Step-by-Step Protocol:

  • Preparation: Add an excess amount of (3-Butoxy-5-methoxyphenyl)boronic acid to a known volume of the chosen organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Agitate the vial at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure the solution reaches equilibrium. A shaker or magnetic stirrer can be used.

  • Separation of Solid and Liquid Phases: Allow the undissolved solid to settle. To ensure complete removal of any suspended particles, filter the supernatant through a syringe filter (e.g., 0.45 µm PTFE) into a pre-weighed vial.

  • Solvent Evaporation: Carefully evaporate the solvent from the filtered solution. This can be achieved using a gentle stream of nitrogen, a rotary evaporator, or a vacuum oven at a temperature that does not cause decomposition of the compound.

  • Mass Determination: Once the solvent is completely removed, weigh the vial containing the dried solute.

  • Calculation: The solubility can be calculated using the following formula:

    Solubility (mg/mL) = (Mass of vial with solute - Mass of empty vial) / Volume of the aliquot taken

High-Performance Liquid Chromatography (HPLC) Based Solubility Determination

This method offers higher sensitivity and is less susceptible to errors from volatile or non-crystalline solutes.

HPLC_Workflow start Start calibration Prepare a calibration curve with known concentrations start->calibration equilibration Equilibrate excess solute in solvent at constant temp. start->equilibration quantification Quantify concentration using the calibration curve calibration->quantification filtration Filter the saturated solution equilibration->filtration dilution Dilute a precise aliquot of the filtrate filtration->dilution analysis Analyze the diluted sample by HPLC dilution->analysis analysis->quantification end End quantification->end

Caption: Workflow for HPLC-based solubility determination.

Step-by-Step Protocol:

  • Calibration Curve: Prepare a series of standard solutions of (3-Butoxy-5-methoxyphenyl)boronic acid of known concentrations in a suitable solvent (e.g., acetonitrile or methanol). Analyze these standards by HPLC and construct a calibration curve by plotting the peak area against concentration.

  • Sample Preparation and Equilibration: Prepare a saturated solution as described in the gravimetric method (Steps 1 and 2).

  • Filtration and Dilution: Filter the saturated solution through a 0.45 µm syringe filter. Accurately dilute a known volume of the filtrate with the mobile phase to a concentration that falls within the range of the calibration curve.

  • HPLC Analysis: Inject the diluted sample onto the HPLC system and record the chromatogram.

  • Concentration Determination: Determine the peak area of the analyte in the diluted sample. Use the calibration curve to calculate the concentration of the diluted sample.

  • Solubility Calculation: Calculate the solubility of the original saturated solution by accounting for the dilution factor:

    Solubility (mg/mL) = Concentration of diluted sample (mg/mL) x Dilution factor

Practical Considerations and Troubleshooting

  • Temperature Control: Solubility is temperature-dependent. Ensure all experiments are conducted at a constant and recorded temperature.

  • Purity of Solute and Solvent: The presence of impurities can significantly affect solubility. Use high-purity (3-Butoxy-5-methoxyphenyl)boronic acid and analytical grade solvents.

  • Addressing the Boroxine Equilibrium: To minimize the impact of boroxine formation, it is advisable to use fresh, high-quality boronic acid. If the presence of boroxine is suspected, ¹¹B NMR spectroscopy can be a useful tool for characterization. For solubility studies, allowing the system to reach equilibrium over an extended period will account for the final state of the solute in that particular solvent.

  • Solid-State Form: Polymorphism can influence solubility. It is good practice to characterize the solid form of the boronic acid before and after the solubility experiment.

Conclusion

While specific, published quantitative solubility data for (3-Butoxy-5-methoxyphenyl)boronic acid is lacking, a comprehensive understanding of its structural features and the general behavior of substituted phenylboronic acids allows for a strong predictive assessment of its solubility profile. This guide provides the theoretical foundation and practical, step-by-step experimental protocols necessary for researchers, scientists, and drug development professionals to accurately determine the solubility of this valuable synthetic building block in a range of organic solvents. The generation of such data is a critical step in optimizing synthetic routes, developing robust purification strategies, and advancing the application of (3-Butoxy-5-methoxyphenyl)boronic acid in the creation of novel chemical entities.

References

  • D. G.
  • M. K. Piatek, A. J. L. Wierzbicki, and A. Sporzyński, "Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents," Journal of Chemical & Engineering Data, vol. 65, no. 9, pp. 4597–4605, 2020. [URL: https://pubs.acs.org/doi/10.1021/acs.jced.0c00537]
  • "Experiment: Solubility of Organic & Inorganic Compounds," University of California, Davis. [URL: https://chem.libretexts.org/Ancillary_Materials/Laboratory_Experiments/Wet_Lab_Experiments/Organic_Chemistry_Labs/Experiments/Experiment%3A_Solubility_of_Organic_and_Inorganic_Compounds]
  • Z. Nouara, "How to determine the solubility of a substance in an organic solvent?," ResearchGate, 2024. [URL: https://www.researchgate.net/post/How_to_determine_the_solubility_of_a_substance_in_an_organic_solvent]
  • M. K. Piatek, A. J. L. Wierzbicki, and A. Sporzyński, "Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents," Journal of Solution Chemistry, vol. 49, no. 6, pp. 814–824, 2020. [URL: https://link.springer.com/article/10.1007/s10953-020-00988-y]
  • "Solubility of Organic Compounds," LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_Lab_Techniques_(Nichols)/02%3A_Solubility/2.01%3A_Solubility_of_Organic_Compounds]
  • "Boronic acids being gooey," Reddit. [URL: https://www.reddit.com/r/OrganicChemistry/comments/10zqz1j/boronic_acids_being_gooey/]
  • "Phenylboronic acid," Wikipedia. [URL: https://en.wikipedia.org/wiki/Phenylboronic_acid]
  • S. M. C. Silva, et al., "Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications," Molecules, vol. 22, no. 10, p. 1695, 2017. [URL: https://www.mdpi.com/1420-3049/22/10/1695]
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  • "Solubility of Organic Compounds," University of Calgary. [URL: https://chem.ucalgary.
  • J. T. Gozdalik, A. Adamczyk-Woźniak, and A. Sporzyński, "Influence of fluorine substituents on the properties of phenylboronic compounds," Pure and Applied Chemistry, vol. 90, no. 4, pp. 677–702, 2018. [URL: https://www.degruyter.com/document/doi/10.1515/pac-2017-1009/html]
  • "EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS," Course Hero. [URL: https://www.coursehero.
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  • "Organic Chemistry: Introduction to Solubility," SALTISE. [URL: https://saltise.ca/activity/6058d0b2633a6f00171a0e2a]
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An In-Depth Technical Guide to the Preliminary Reactivity Screening of (3-Butoxy-5-methoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(3-Butoxy-5-methoxyphenyl)boronic acid is a substituted arylboronic acid with significant potential as a building block in medicinal chemistry and materials science. Its unique electronic and steric properties, conferred by the butoxy and methoxy substituents, necessitate a thorough understanding of its reactivity profile. This guide provides a comprehensive framework for the preliminary reactivity screening of this compound, designed for researchers, chemists, and drug development professionals. We delve into the foundational principles behind key cross-coupling reactions, present detailed, self-validating experimental protocols, and offer insights into the interpretation of results. The methodologies outlined herein are intended to serve as a robust starting point for integrating this versatile reagent into synthetic workflows, enabling the accelerated discovery and development of novel chemical entities.

Introduction: The Utility of Substituted Arylboronic Acids

Arylboronic acids are indispensable tools in modern organic synthesis, primarily due to their pivotal role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1][2] This class of compounds offers a remarkable balance of stability, functional group tolerance, and reactivity, making them ideal for the construction of complex molecular architectures.[3][4] The specific substitution pattern on the aromatic ring, such as the electron-donating alkoxy groups in (3-Butoxy-5-methoxyphenyl)boronic acid, can significantly modulate the nucleophilicity and steric hindrance of the reagent, thereby influencing reaction kinetics and product yields.[5]

A preliminary reactivity screening is a critical first step to efficiently integrate a new building block like (3-Butoxy-5-methoxyphenyl)boronic acid into a research program. Such a screen provides vital data on its performance in various catalytic systems, identifies optimal reaction conditions, and reveals potential liabilities or side-reactivities. This guide focuses on three high-impact transformations: the Suzuki-Miyaura C-C coupling, the Chan-Lam C-N/C-O coupling, and an assessment of its compatibility with Buchwald-Hartwig amination conditions.

Physicochemical Properties and Safety Considerations

A thorough understanding of a reagent's physical properties and hazards is a prerequisite for its safe and effective use.

Compound Identification and Properties

While specific experimental data for (3-Butoxy-5-methoxyphenyl)boronic acid is not extensively published, we can extrapolate properties from its structure and closely related analogues.

PropertyValue / InformationSource
IUPAC Name (3-Butoxy-5-methoxyphenyl)boronic acid-
CAS Number 1256355-15-3[6]
Molecular Formula C₁₁H₁₇BO₄[6]
Molecular Weight 224.06 g/mol Calculated
Appearance Typically a white to off-white solid.General Knowledge
Solubility Expected to be soluble in polar organic solvents like methanol, THF, and dioxane.Analogue Data
Stability Boronic acids can be prone to protodeboronation, especially under acidic or harsh conditions.[7] They may also form cyclic anhydrides (boroxines) upon dehydration. Store in a cool, dry place.General Knowledge
Safety and Handling

Boronic acids as a class are known to be irritants.[8] The following GHS hazard statements are typical for related arylboronic acids and should be assumed for the title compound in the absence of specific data.[9][10]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Handling Protocol:

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields (or goggles), and nitrile gloves.

  • Ventilation: Handle the solid and its solutions in a certified chemical fume hood to avoid inhalation of dust or vapors.[11][12]

  • Dispensing: Use a spatula for transferring the solid. Avoid creating dust.

  • Spill Response: In case of a spill, carefully sweep up the solid material, avoiding dust generation.[13] Place it in a sealed container for proper waste disposal.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Overall Screening Workflow

A logical workflow ensures that reactivity data is collected efficiently and systematically. The proposed workflow begins with compound verification and proceeds through parallel screening in the most common and informative cross-coupling reactions.

G cluster_start Phase 1: Characterization & Preparation cluster_screening Phase 2: Parallel Reactivity Screening cluster_analysis Phase 3: Analysis & Decision A Obtain (3-Butoxy-5- methoxyphenyl)boronic acid B Confirm Identity & Purity (NMR, LC-MS) A->B C Suzuki-Miyaura C-C Coupling B->C Screen in Parallel D Chan-Lam C-N / C-O Coupling B->D Screen in Parallel E Buchwald-Hartwig Compatibility Test B->E Screen in Parallel F Analyze Results (LC-MS, NMR Yield) C->F D->F E->F G Establish Reactivity Profile F->G H Proceed to Targeted Synthesis G->H

Caption: High-level workflow for preliminary reactivity screening.

Reactivity Screening: C-C Bond Formation (Suzuki-Miyaura Coupling)

The Suzuki-Miyaura reaction is the preeminent method for forming C(sp²)-C(sp²) bonds and is a primary test for any new arylboronic acid.[3] The reaction proceeds via a palladium catalyst through a well-established cycle of oxidative addition, transmetalation, and reductive elimination.[14] The transmetalation step is often rate-limiting and requires activation of the boronic acid with a base.[14][15]

G Pd0 Pd(0)L₂ PdII R¹-Pd(II)L₂-X Pd0->PdII Oxidative Addition (R¹-X) PdII_Ar R¹-Pd(II)L₂-R² PdII->PdII_Ar Transmetalation PdII_Ar->Pd0 Reductive Elimination (R¹-R²) Boronate R²-B(OR)₃⁻ Boronate->PdII Base Base (e.g., K₂CO₃) Base->Boronate BA R²-B(OH)₂ BA->Boronate Activation

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Rationale for Experimental Design

This protocol uses a standard set of reaction partners and conditions to benchmark the reactivity of (3-butoxy-5-methoxyphenyl)boronic acid. 4-Bromoanisole is chosen as a representative electron-rich aryl halide, while 4-bromobenzonitrile serves as an electron-poor counterpart. This allows for an initial assessment of electronic effects on coupling efficiency. Pd(dppf)Cl₂ is a robust, air-stable precatalyst suitable for a wide range of Suzuki couplings.

Detailed Experimental Protocol

Materials:

  • (3-Butoxy-5-methoxyphenyl)boronic acid

  • 4-Bromoanisole

  • 4-Bromobenzonitrile

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium Carbonate (K₂CO₃), finely powdered

  • 1,4-Dioxane, anhydrous

  • Deionized Water

  • Inert atmosphere (Nitrogen or Argon)

  • Reaction vials with stir bars

Procedure:

  • Reagent Preparation: In a glovebox or under a stream of inert gas, add the aryl halide (0.20 mmol, 1.0 equiv), (3-Butoxy-5-methoxyphenyl)boronic acid (0.24 mmol, 1.2 equiv), Pd(dppf)Cl₂ (0.01 mmol, 5 mol%), and K₂CO₃ (0.40 mmol, 2.0 equiv) to a reaction vial containing a magnetic stir bar.

  • Solvent Addition: Add 1,4-dioxane (1.5 mL) and water (0.5 mL) to the vial.

  • Reaction Setup: Seal the vial tightly with a screw cap. If not in a glovebox, purge the vial headspace with inert gas for 2-3 minutes.

  • Heating and Monitoring: Place the vial in a preheated aluminum block at 90 °C. Stir vigorously. Monitor the reaction progress by taking aliquots at specific time points (e.g., 1h, 4h, 12h) and analyzing by LC-MS or TLC.

  • Workup (for analysis): After cooling to room temperature, dilute the aliquot with ethyl acetate, pass through a small plug of silica gel to remove baseline inorganic salts and catalyst, and analyze the filtrate.

  • Data Collection: Quantify the conversion to the desired biaryl product relative to the starting aryl halide.

Expected Data Summary
EntryAryl HalideTime (h)Conversion (%)Notes
14-Bromoanisole4>95%Expect rapid reaction with electron-rich partner.
24-Bromobenzonitrile4>95%Electron-poor partner should also be efficient.
3Control (No Catalyst)120%Validates the necessity of the palladium catalyst.
4Control (No Base)12<5%Demonstrates the critical role of the base for activation.

Reactivity Screening: C-N/C-O Bond Formation (Chan-Lam Coupling)

The Chan-Lam coupling provides a complementary method for forming carbon-heteroatom bonds, utilizing a copper catalyst instead of palladium.[16] It is particularly valuable for synthesizing aryl amines and aryl ethers under mild conditions, often at room temperature and open to the air.[17][18] The mechanism is thought to involve a Cu(II)/Cu(III) catalytic cycle, where the copper center mediates the coupling of the boronic acid with an N-H or O-H containing substrate.[18]

Rationale for Experimental Design

This screening protocol evaluates the C-N and C-O bond-forming capabilities of the boronic acid. Morpholine is a standard secondary amine, and phenol is a simple O-nucleophile. Copper(II) acetate is a common and effective catalyst for this transformation. The reaction is run at room temperature to assess the intrinsic reactivity of the system under mild conditions.

Detailed Experimental Protocol

Materials:

  • (3-Butoxy-5-methoxyphenyl)boronic acid

  • Morpholine

  • Phenol

  • Copper(II) Acetate (Cu(OAc)₂)

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • Molecular sieves (4 Å, optional for drying)

Procedure:

  • Reaction Setup: To an open-air vial, add (3-Butoxy-5-methoxyphenyl)boronic acid (0.20 mmol, 1.0 equiv), the nucleophile (morpholine or phenol, 0.24 mmol, 1.2 equiv), and Cu(OAc)₂ (0.20 mmol, 1.0 equiv). Note: Stoichiometric copper is often used in initial screenings, though catalytic versions exist.

  • Solvent and Base Addition: Add anhydrous DCM (2.0 mL) followed by pyridine (0.40 mmol, 2.0 equiv).

  • Reaction: Stir the mixture vigorously at room temperature. The solution will typically turn from light blue to a deep green or blue.

  • Monitoring: Monitor the reaction progress by LC-MS or TLC at intervals (e.g., 4h, 12h, 24h).

  • Workup and Analysis: Dilute an aliquot with DCM, wash with aqueous NH₄Cl to remove copper salts, dry the organic layer with Na₂SO₄, and analyze the filtrate.

Expected Data Summary
EntryNucleophileTime (h)Conversion (%)Notes
1Morpholine (C-N)24Moderate-HighC-N couplings are generally efficient.
2Phenol (C-O)24ModerateC-O couplings can sometimes be slower than C-N.
3Control (No Copper)240%Validates the role of the copper promoter.

Compatibility Screening: Buchwald-Hartwig Amination Conditions

The Buchwald-Hartwig amination is a palladium-catalyzed method for C-N bond formation, typically coupling an aryl halide with an amine.[19] While boronic acids are not the primary coupling partners, it is crucial to understand if (3-butoxy-5-methoxyphenyl)boronic acid is stable under these conditions or if it interferes with the catalytic cycle. This is important for designing one-pot or sequential reactions. Some modern methods even use boronic acids as activators for specific transformations.[20]

Rationale for Experimental Design

This experiment is not a coupling reaction of the boronic acid, but a test of its stability and non-interference. A standard Buchwald-Hartwig reaction is run in the presence of our boronic acid. The primary outcome measured is the yield of the expected amination product and the recovery of the boronic acid. A significant drop in yield or consumption of the boronic acid would indicate incompatibility.

Detailed Experimental Protocol

Materials:

  • (3-Butoxy-5-methoxyphenyl)boronic acid (for testing)

  • 4-Chloroanisole (as a standard aryl halide)

  • Piperidine (as a standard amine)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

Procedure:

  • Catalyst Pre-formation (Optional but Recommended): In a glovebox, stir Pd₂(dba)₃ (0.005 mmol) and XPhos (0.012 mmol) in toluene (1 mL) for 10 minutes.

  • Reaction Setup: To a separate vial, add 4-chloroanisole (0.20 mmol, 1.0 equiv), piperidine (0.24 mmol, 1.2 equiv), NaOtBu (0.28 mmol, 1.4 equiv), and (3-Butoxy-5-methoxyphenyl)boronic acid (0.20 mmol, 1.0 equiv).

  • Initiation: Add the pre-formed catalyst solution to the reaction vial.

  • Heating and Monitoring: Seal the vial, remove from the glovebox, and heat to 100 °C. Monitor the formation of the amination product (4-(piperidin-1-yl)anisole) and the consumption of the boronic acid by LC-MS.

  • Analysis: After 12h, cool the reaction, quench with water, extract with ethyl acetate, and analyze the organic layer by LC-MS and ¹H NMR with an internal standard to determine the yield of the amination product and the percentage of recovered boronic acid.

Conclusion and Future Outlook

This guide outlines a structured, efficient, and technically grounded approach to the preliminary reactivity screening of (3-Butoxy-5-methoxyphenyl)boronic acid. By systematically evaluating its performance in the Suzuki-Miyaura, Chan-Lam, and Buchwald-Hartwig reaction manifolds, researchers can rapidly generate the essential data needed to confidently deploy this building block in complex synthetic campaigns. The results from these screens will inform catalyst selection, reaction optimization, and the design of synthetic routes, ultimately accelerating the path from concept to discovery. The true value of this reagent will be realized as it is applied to the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials.

References

  • (3-Methoxyphenyl)boronic acid | C7H9BO3 | CID 2734370 . PubChem. [Link]

  • (3-Butoxy-5-methoxyphenyl)boronic acid . Lead Sciences. [Link]

  • Buy 3-Methoxyphenylboronic acid . Boron Molecular. [Link]

  • (3-Methoxy-5-methylphenyl)boronic acid | C8H11BO3 | CID 45116880 . PubChem. [Link]

  • Chan-Lam Coupling . Organic Chemistry Portal. [Link]

  • Suzuki Coupling . Organic Chemistry Portal. [Link]

  • Reactivity-Based Screening for Natural Product Discovery . PubMed Central - NIH. [Link]

  • Buchwald–Hartwig amination . Wikipedia. [Link]

  • Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay . ACS Omega. [Link]

  • Chan-Lam Coupling: Mechanism & Examples . NROChemistry. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide . Yoneda Labs. [Link]

  • Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions... . NIH. [Link]

  • Structure and Reactivity of Boron-Ate Complexes... . ACS Publications. [Link]

  • Safety Data Sheet: Boric acid . Carl ROTH. [Link]

  • Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters . The Journal of Organic Chemistry - ACS Publications. [Link]

  • Boronic acid based dynamic click chemistry... . Chemical Science (RSC Publishing). [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles . NIH. [Link]

  • THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS... . ResearchGate. [Link]

  • Boric Acid Safety & Hazards . Lab Alley. [Link]

  • Evaluation of borinic acids as new, fast hydrogen peroxide–responsive triggers . PNAS. [Link]

  • Comparison of reactivity of different boron reagents... . ResearchGate. [Link]

  • Buchwald–Hartwig Amination with Aqueous Ammonia . Synthesis Spotlight. [Link]

  • Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides . NIH. [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling... . NIH. [Link]

  • Preparation of sec and tert amines by Buchwald-Hartwig Amination . SynArchive. [Link]

  • Suzuki-Miyaura cross-coupling reaction of heteroaryl boronic acids... . ResearchGate. [Link]

  • COPPER-Promoted C-Heteroatom Bond Cross-Coupling Via Boronic Acids: Chan-Lam Coupling Reaction . MARM-ACS. [Link]

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Methodological & Application

Chan-Lam coupling applications of arylboronic acids

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Chan-Lam Coupling Applications of Arylboronic Acids Content Type: Detailed Application Notes and Protocols Audience: Senior Researchers, Medicinal Chemists, and Process Development Scientists

Executive Summary

The Chan-Lam-Evans coupling (commonly "Chan-Lam") represents a paradigm shift in carbon-heteroatom bond formation. Unlike palladium-catalyzed Buchwald-Hartwig aminations which require inert atmospheres and expensive ligands, the Chan-Lam reaction utilizes copper catalysis under aerobic conditions to couple arylboronic acids with N-, O-, or S-nucleophiles.[1][2]

This guide moves beyond basic textbook definitions to address the practical realities of the reaction: managing protodeboronation, optimizing the Cu(II)/Cu(III) catalytic cycle, and applying late-stage functionalization in drug discovery.

Part 1: Mechanistic Insight & Reaction Design

To troubleshoot the Chan-Lam reaction, one must understand that it is an oxidative coupling . Unlike Suzuki couplings where the metal (Pd) starts in a low oxidation state (0) and undergoes oxidative addition, the Chan-Lam cycle begins with Cu(II) and relies on a disproportionation or oxidation event to access the reactive Cu(III) species.[1]

The Catalytic Cycle

The consensus mechanism involves transmetallation of the arylboronic acid to a Cu(II) species, followed by oxidation to a high-energy Cu(III) intermediate.[1] Reductive elimination yields the product and Cu(I), which must be re-oxidized to Cu(II) by atmospheric oxygen or a co-oxidant to sustain the cycle.[1]

Key Mechanistic Bottleneck: The re-oxidation of Cu(I) to Cu(II) is often rate-limiting. If Cu(I) accumulates, it can promote hydrodeboronation (protodeboronation) of the arylboronic acid, killing the reaction.

ChanLamCycle Start Cu(II)-X2 (Precatalyst) Complex1 Cu(II)-Nu (Coordination) Start->Complex1 + Nucleophile (H-Nu) Transmetal Ar-Cu(II)-Nu (Transmetallation) Complex1->Transmetal + Ar-B(OH)2 Base Oxidation Ar-Cu(III)-Nu (Oxidation) Transmetal->Oxidation Disproportionation or O2 Side Protodeboronation (Dead End) Transmetal->Side Slow Oxidation + H2O ProductRel Product (Ar-Nu) + Cu(I) Oxidation->ProductRel Reductive Elimination ProductRel->Start Re-oxidation Regen Regeneration (O2 / Air)

Figure 1: The Chan-Lam catalytic cycle highlighting the critical Cu(III) intermediate and the risk of protodeboronation if oxidation is slow.

Part 2: Critical Parameters & Optimization

Success in Chan-Lam coupling depends on controlling the "micro-environment" of the copper catalyst.

Table 1: Optimization Matrix
ParameterStandard ConditionAdvanced/OptimizedRationale
Copper Source Cu(OAc)₂ (Stoichiometric)Cu(OAc)₂ (10–20 mol%)Modern protocols use catalytic Cu with efficient air sparging to regenerate the catalyst.
Solvent DCM or MethanolDMSO, MeCN, or 1,4-DioxanePolar solvents stabilize the Cu-intermediates. DMSO is superior for difficult substrates but hard to remove.
Base Pyridine or TEA2,6-Lutidine or DBUPyridine acts as both ligand and base. 2,6-Lutidine prevents copper sequestration by non-productive binding.
Water Mgmt None4Å Molecular Sieves Critical: Water promotes protodeboronation. Sieves are mandatory for O-arylation and slow-reacting amines.
Additives NoneBoric Acid (B(OH)₃)Expert Tip: Adding 10-20% B(OH)₃ can accelerate the reaction by facilitating transmetallation and preventing catalyst inhibition [1].

Part 3: Application Note – N-Arylation

This is the "workhorse" application, widely used to synthesize N-aryl azoles, anilines, and sulfonamides.

Protocol 1: Catalytic N-Arylation of Anilines/Amines

Best for: Secondary amines, anilines, and N-heterocycles (pyrazoles, indazoles).

Reagents:

  • Substrate (Amine): 1.0 equiv[1]

  • Arylboronic Acid: 1.5 – 2.0 equiv (Excess is required due to competitive hydrolysis)

  • Catalyst: Cu(OAc)₂ (10–20 mol%)

  • Ligand/Base: Pyridine (2.0 equiv) or TEA (2.0 equiv)

  • Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN) [0.1 M]

  • Atmosphere: Open air or O₂ balloon

Step-by-Step Methodology:

  • Preparation: In a dry reaction vial equipped with a stir bar, add the amine (1.0 mmol), arylboronic acid (2.0 mmol), and Cu(OAc)₂ (0.1 mmol).

  • Activation: If the substrate is moisture-sensitive or the boronic acid is prone to hydrolysis, add 200 mg of activated 4Å molecular sieves.

  • Solvent Addition: Add DCM (10 mL). Stir for 2 minutes.

  • Base Addition: Add Pyridine (2.0 mmol) dropwise. Note: The solution usually turns a deep blue/green, indicating the formation of the active Cu-amine-pyridine complex.

  • Reaction: Stir vigorously at room temperature (25°C) open to the air (use a drying tube if humidity is high).

    • Tip: For sluggish reactions, attach an O₂ balloon to increase the oxidant concentration.

  • Monitoring: Monitor by TLC or LCMS. Reaction times vary from 4 to 24 hours.

  • Workup: Dilute with EtOAc, wash with 1M HCl (to remove pyridine and copper), followed by NaHCO₃ and brine. Dry over Na₂SO₄ and concentrate.

Part 4: Application Note – O-Arylation (Ether Synthesis)

O-arylation is significantly more challenging than N-arylation because phenols are poorer ligands for copper than amines, and the resulting Cu-O bond is less stable.

Protocol 2: O-Arylation of Phenols

Best for: Synthesis of diaryl ethers (e.g., Thyroxine analogs).

Reagents:

  • Phenol: 1.0 equiv

  • Arylboronic Acid: 2.0 equiv[1]

  • Catalyst: Cu(OAc)₂ (1.0 equiv) [Note: Stoichiometric copper is often preferred for O-arylation to ensure high yields, though catalytic variants exist]

  • Base: Pyridine (3.0 equiv) or TEA (3.0 equiv)

  • Additive: Activated 4Å Molecular Sieves (Crucial)

  • Solvent: DCM[1]

Step-by-Step Methodology:

  • Sieve Activation: Flame-dry 4Å molecular sieves under vacuum and allow them to cool under Argon. Add to the reaction flask.

  • Charging: Add Phenol (1.0 mmol), Arylboronic acid (2.0 mmol), and Cu(OAc)₂ (1.0 mmol).

  • Solvation: Add anhydrous DCM (10 mL).

  • Initiation: Add Pyridine (3.0 mmol).

  • Reaction: Stir vigorously open to the air.

    • Expert Insight: Unlike N-arylation, O-arylation is sensitive to water. The sieves prevent the boronic acid from converting to phenol (via hydrolysis) which would lead to complex mixtures of symmetric and asymmetric ethers.

  • Workup: Filter through a pad of Celite to remove the copper salts and sieves. Wash the filtrate with 1M HCl and extract.

Part 5: Strategic Workflow (Decision Tree)

Use this logic flow to select the correct conditions for your specific substrate class.

Workflow Start Select Nucleophile Type Nucleophile Type? Start->Type NHet N-Heterocycle / Aniline Type->NHet Nitrogen Phenol Phenol / Alcohol Type->Phenol Oxygen Amide Amide / Sulfonamide Type->Amide Amide/EWG Cond1 Cond A: Catalytic Cu(OAc)2 Solvent: MeOH or DCM Open Air NHet->Cond1 Cond2 Cond B: Stoichiometric Cu(OAc)2 Solvent: DCM Add: 4Å Mol. Sieves Phenol->Cond2 Cond3 Cond C: Cu(OAc)2 (20 mol%) Heat (40-60°C) Base: 2,6-Lutidine Amide->Cond3

Figure 2: Decision tree for selecting reaction conditions based on nucleophile electronics and binding affinity.

References

  • Vantourout, J. C., et al. (2017).[3][4] "Spectroscopic Studies of the Chan-Lam Amination: A Mechanism-Inspired Solution to Boronic Ester Reactivity." Journal of the American Chemical Society.[5] [4]

  • Evans, D. A., Katz, J. L., & West, T. R. (1998).[3] "Synthesis of Diaryl Ethers through the Copper-Promoted Arylation of Phenols with Arylboronic Acids." Tetrahedron Letters.

  • Lam, P. Y. S., et al. (1998). "New N- and O-Arylation with Phenylboronic Acids and Cupric Acetate." Tetrahedron Letters.

  • Qiao, J. X., & Lam, P. Y. S. (2011). "Copper-Promoted Carbon-Heteroatom Bond Cross-Coupling with Boronic Acids and Derivatives." Synthesis.

  • Kodepelly, S. R., & Wu, T. S. (2012).[2] "Recent Advances in Chan-Lam Coupling Reaction: Copper-Promoted C-Heteroatom Bond Cross-Coupling Reactions." Tetrahedron.

Sources

Application Notes and Protocols for the Suzuki-Miyaura Coupling of Aryl Halides with (3-Butoxy-5-methoxyphenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate is a principal method for the construction of biaryl and substituted aromatic structures, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[3][4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental procedure for coupling various aryl halides with the electron-rich (3-Butoxy-5-methoxyphenyl)boronic acid.

The presence of two electron-donating alkoxy groups on the boronic acid partner enhances its nucleophilicity, which can influence reaction kinetics and necessitate specific considerations for optimal catalyst and parameter selection. This guide offers a detailed, field-proven protocol, explains the rationale behind key experimental choices, and provides a framework for troubleshooting and optimization.

Reaction Principle: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium(0) species.[5][6] A fundamental understanding of this mechanism is crucial for rational optimization and troubleshooting.

  • Oxidative Addition: The cycle commences with the oxidative addition of the aryl halide (Ar-X) to a coordinatively unsaturated Pd(0) complex, forming a Pd(II) intermediate. This is often the rate-limiting step, with the reactivity of the halide being a critical factor (I > Br > OTf >> Cl).[4]

  • Transmetalation: In the presence of a base, the organoboron reagent is activated to form a more nucleophilic borate species.[7] This activated species then undergoes transmetalation with the Pd(II) complex, where the organic moiety from the boron atom is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The final step is the reductive elimination from the cis-isomeric diorganopalladium(II) complex, which forms the new C-C bond of the biaryl product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[6]

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2 + Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar')

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol

This protocol provides a general yet robust procedure for the Suzuki-Miyaura coupling of a range of aryl halides with (3-Butoxy-5-methoxyphenyl)boronic acid. Optimization of specific parameters may be necessary for challenging substrates.

Materials and Reagents
  • Aryl halide (1.0 mmol, 1.0 equiv)

  • (3-Butoxy-5-methoxyphenyl)boronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄), finely ground (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane, anhydrous (5 mL)

  • Deionized water (0.5 mL)

  • Ethyl acetate (for workup)

  • Brine (for workup)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

Reaction Setup and Procedure

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reagents Weigh solid reagents: Aryl halide, Boronic acid, K3PO4, Pd(OAc)2, SPhos Setup Combine solids in a Schlenk flask. Purge with inert gas. Reagents->Setup Solvents Add anhydrous dioxane and deionized water. Setup->Solvents Heating Heat the reaction mixture (e.g., 80-100 °C) and monitor by TLC or GC/LC-MS. Solvents->Heating Quench Cool to room temp. Quench with water. Heating->Quench Extract Extract with ethyl acetate. Quench->Extract Wash Wash organic layer with brine. Extract->Wash Dry Dry over Na2SO4, filter, and concentrate. Wash->Dry Purify Purify by flash chromatography. Dry->Purify

Sources

Application Note: High-Fidelity Scale-Up of (3-Butoxy-5-methoxyphenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the process development and scale-up strategies for (3-Butoxy-5-methoxyphenyl)boronic acid , a critical building block often utilized in the synthesis of GLP-1 receptor agonists and other GPCR-targeting biaryls.

While simple phenylboronic acids are commoditized, the 3,5-dialkoxy substitution pattern presents specific scale-up challenges. The electron-rich nature of the aromatic ring significantly accelerates protodeboronation (hydrolytic C-B bond cleavage) under basic conditions, leading to yield attrition and difficult purification. Furthermore, the lipophilic butoxy tail can induce oiling-out during crystallization, complicating solid handling.

This guide moves beyond standard literature preparations, offering a robust, self-validating protocol designed for multi-gram to kilogram execution, emphasizing impurity control and solid-state stability.

Mechanistic Insight: The Stability Paradox

To successfully scale this chemistry, one must understand the primary failure mode: Base-Catalyzed Protodeboronation .

In Suzuki-Miyaura couplings, base is required to activate the boronic acid (forming the boronate "ate" complex). However, for electron-rich substrates like (3-Butoxy-5-methoxyphenyl)boronic acid, the electron-donating alkoxy groups increase the electron density at the ipso-carbon. This facilitates protonation at the C-B bond, releasing the boron moiety and generating the reduced arene impurity (1-butoxy-3-methoxybenzene).

Key Operational Directive: Minimizing the residence time of the boronate species in aqueous base at high temperatures is critical. For the synthesis of the boronic acid itself, acid hydrolysis conditions must be carefully tuned to avoid reversion.

Visualization: The Protodeboronation Trap

The following diagram illustrates the competing pathways during synthesis and storage.

Protodeboronation Start (3-Butoxy-5-methoxyphenyl) boronic acid Base Base/H2O (Activation) Start->Base pH > 8 Ate Boronate 'Ate' Complex (Reactive Species) Base->Ate Proton Ipso-Protonation Ate->Proton + Heat/Time (Slow leak) Product Suzuki Product (Desired) Ate->Product + Pd(II)/Ar-X (Fast) Impurity 1-Butoxy-3-methoxybenzene (Dead Impurity) Proton->Impurity C-B Cleavage

Figure 1: Mechanistic pathway showing the divergence between productive coupling and destructive protodeboronation.

Synthesis Protocol: Cryogenic Lithiation-Borylation

While Grignard exchange (using i-PrMgCl) is popular for flow chemistry, the Lithium-Halogen Exchange remains the gold standard for batch scale-up of this specific substrate due to the clean conversion of the aryl bromide precursor.

Precursor: 1-Bromo-3-butoxy-5-methoxybenzene.

Reagents and Specifications
ReagentEquiv.[1][2][3][4]RoleCritical Attribute
Aryl Bromide 1.0SMMoisture < 0.05% (KF)
n-Butyllithium 1.05MetalationTitrate before use. 2.5M in Hexanes preferred.
Triisopropyl Borate 1.20ElectrophileDistilled. B(OiPr)3 is superior to B(OMe)3 for solubility.
THF (Anhydrous) 10 VolSolventPeroxide free.
2N HCl ExcessHydrolysisCold addition required.
Step-by-Step Methodology

Step 1: System Inertion

  • Charge a jacketed reactor with Anhydrous THF (10 volumes relative to Aryl Bromide).

  • Add 1-Bromo-3-butoxy-5-methoxybenzene (1.0 equiv).

  • Cool the system to -78°C .

    • Scale-Up Note: On >1kg scale, -78°C is energetically costly. Validation studies show that -60°C is sufficient for this substrate if n-BuLi addition rate is controlled to maintain internal T < -55°C.

Step 2: Lithiation (The Critical Window)

  • Add n-BuLi (1.05 equiv) dropwise.

  • Agitation: High-shear mixing is preferred to prevent localized hot-spots during addition.

  • Hold Time: Stir at -70°C to -60°C for 45 minutes .

    • QC Check: Pull an aliquot, quench with MeOH. HPLC should show <1% starting bromide. If bromide remains, the subsequent borylation will fail.

Step 3: Electrophilic Trap

  • Add Triisopropyl borate (1.2 equiv) rapidly enough to ensure mixing but slow enough to keep T < -50°C.

    • Why TiPB? Triisopropyl borate is less sensitive to moisture than Trimethyl borate and reduces the formation of insoluble polymorphs during the quench.

  • Allow the reaction to warm to 0°C over 2 hours. The solution should become a clear, pale yellow.

Step 4: Hydrolysis and Isolation

  • Quench the reaction by adding 2N HCl (3 equiv) at 0°C.

  • Stir vigorously for 30 minutes. The boronic acid may precipitate or oil out depending on concentration.

  • Extraction: Extract with MTBE (Methyl tert-butyl ether).

    • Avoid DCM: Chlorinated solvents often trap boronic acids in emulsions. MTBE provides better phase separation.

  • Wash: Wash organic layer with Brine (1x).

  • Concentration: Concentrate under vacuum. Do not distill to dryness. Stop when the volume is reduced to ~20% and a slurry forms.

Purification: The "Anti-Column" Strategy

Chromatography of boronic acids on silica gel often results in "streaking" due to reversible interaction with silanols. For scale-up, crystallization is mandatory.

Protocol: Recrystallization from Acetonitrile/Water
  • Dissolve the crude slurry in minimal Acetonitrile (ACN) at 50°C.

  • Add Water dropwise until slight turbidity persists.

  • Cool slowly to Room Temperature, then to 0°C.

  • Filter the white crystalline solid.

  • Drying: Dry in a vacuum oven at 40°C.

    • Caution: Over-drying (>60°C or prolonged high vacuum) will convert the boronic acid to the Boroxine (Anhydride) trimer. While chemically reversible, boroxines alter the stoichiometry of future reactions (3 moles boron per mole of solid).

Target Specification:

  • Appearance: White crystalline powder.

  • Purity (HPLC): >98.5% a/a.

  • Impurity (Des-bromo): <0.5% (This is the protodeboronation byproduct).

Analytical & Quality Control

Differentiating Acid vs. Boroxine

The equilibrium between Boronic Acid (monomer) and Boroxine (trimer) is fluid.

  • 1H NMR (DMSO-d6 + D2O): Adding D2O shifts the equilibrium entirely to the monomer. This is the only way to get accurate integration for purity.

  • 1H NMR (CDCl3): Will show broad peaks or multiple sets of signals if a mixture of acid/boroxine exists.

Quantitative NMR (qNMR)

For drug development, "percent purity" is insufficient. You need Weight % Assay .

  • Internal Standard: 1,3,5-Trimethoxybenzene.

  • Solvent: DMSO-d6.

  • Calculation: Ensure the assay accounts for variable water content.

Process Workflow Diagram

The following Graphviz diagram outlines the logic flow for the synthesis and critical decision points.

SynthesisWorkflow Start Start: 1-Bromo-3-butoxy-5-methoxybenzene Lithiation Lithiation (n-BuLi, THF, -60°C) Start->Lithiation Check QC: Bromide Consumed? Lithiation->Check Check->Lithiation No (Add more n-BuLi) Borylation Borylation (B(OiPr)3, Warm to 0°C) Check->Borylation Yes Hydrolysis Hydrolysis (2N HCl, MTBE Ext.) Borylation->Hydrolysis Cryst Crystallization (ACN/Water) Hydrolysis->Cryst Final Final Product (3-Butoxy-5-methoxyphenyl)boronic acid Cryst->Final

Figure 2: Optimized process workflow for batch synthesis.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Yield (<60%) Incomplete Lithiation or Moisture ingress.Check THF water content (<50 ppm). Ensure n-BuLi titer is accurate.
Oiling out during cryst. Butoxy chain increases lipophilicity.Increase ACN ratio. Seed the solution with pure crystals at the cloud point.
"Double" NMR peaks Boroxine formation.This is not necessarily an impurity. Add D2O to NMR tube to confirm monomer collapse.
Yellow Color Oxidation of electron-rich ring.Ensure N2/Ar purge throughout. Wash crude with dilute sodium bisulfite.

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

    • Context: Authoritative review on boron reagent stability and selection.
  • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Isotopes, and Mechanism. Journal of the American Chemical Society, 138(29), 9145–9157. [Link]

    • Context: Mechanistic grounding for the "Protodeboron
  • Hafner, A., et al. (2016).[4] Continuous Flow Synthesis of Aryl Boronic Acids. Organic Letters, 18(15), 3630–3633. [Link]

    • Context: Supports the discussion on flow chemistry alternatives for lithi
  • Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 35(6), 441–456. [Link]

    • Context: Reference for alternative stabilization strategies if the free acid proves too unstable.

Sources

Application Notes and Protocols for Boronic Acid Esters Derived from (3-Butoxy-5-methoxyphenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of Boronic Acid Esters in Modern Chemistry

Boronic acids and their corresponding esters have become indispensable tools in the fields of organic synthesis, medicinal chemistry, and materials science.[1][2] Their unique electronic properties and versatile reactivity make them ideal building blocks for constructing complex molecular architectures.[3] Among their most notable applications is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[1][4] Boronic acid esters, in particular, are often favored over their free acid counterparts due to their enhanced stability, ease of handling, and improved purification profiles.[5][6] This guide provides detailed application notes and protocols for the synthesis, purification, characterization, and application of boronic acid esters derived from (3-Butoxy-5-methoxyphenyl)boronic acid, a valuable building block for the synthesis of novel compounds with potential applications in drug discovery and materials science.

Synthesis of Boronic Acid Esters from (3-Butoxy-5-methoxyphenyl)boronic Acid

The conversion of a boronic acid to its ester is a straightforward and efficient process, typically involving condensation with a diol. This transformation is an equilibrium process, and the removal of water is crucial to drive the reaction to completion.[5] Common methods for water removal include azeotropic distillation with a Dean-Stark apparatus or the use of dehydrating agents such as molecular sieves or anhydrous magnesium sulfate.[5]

General Protocol for the Synthesis of Pinacol Boronate Ester

The pinacol ester is one of the most commonly used boronic esters due to its high stability and crystallinity.[7]

Materials:

  • (3-Butoxy-5-methoxyphenyl)boronic acid

  • Pinacol

  • Toluene (or another suitable aprotic solvent)

  • Anhydrous magnesium sulfate or molecular sieves

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add (3-Butoxy-5-methoxyphenyl)boronic acid (1.0 eq).

  • Add pinacol (1.1 eq) and toluene to the flask. The concentration should be approximately 0.2-0.5 M.

  • Add a dehydrating agent, such as anhydrous magnesium sulfate (2-3 eq) or activated 4Å molecular sieves.

  • Stir the reaction mixture at room temperature or gently heat to reflux for 2-16 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or ¹H NMR spectroscopy.[5]

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the dehydrating agent.

  • Wash the filter cake with a small amount of the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude pinacol boronate ester.

  • The crude product can then be purified by column chromatography or recrystallization.

Expert Insight: The choice of diol can influence the stability and reactivity of the resulting boronic ester. While pinacol is widely used, other diols such as ethylene glycol or catechol can also be employed to tune the properties of the ester for specific applications.

Illustrative Synthesis Workflow

G cluster_synthesis Synthesis cluster_purification Purification Start Start Reactants (3-Butoxy-5-methoxyphenyl)boronic acid + Diol (e.g., Pinacol) + Solvent (e.g., Toluene) Start->Reactants Reaction Stir/Reflux with Dehydrating Agent Reactants->Reaction Workup Filter and Concentrate Reaction->Workup Crude_Product Crude Boronic Ester Workup->Crude_Product Purification_Method Column Chromatography or Recrystallization Crude_Product->Purification_Method Pure_Product Pure Boronic Ester Purification_Method->Pure_Product

Caption: General workflow for the synthesis and purification of boronic acid esters.

Purification and Characterization of Boronic Acid Esters

A significant advantage of converting boronic acids to their esters is the improved ease of purification. Boronic acids are known to be challenging to purify via silica gel chromatography due to their polarity and tendency to streak on the column.[8] Boronic esters, being less polar, generally exhibit better chromatographic behavior.[5]

Protocol for Purification by Column Chromatography

Materials:

  • Crude boronic ester

  • Silica gel

  • Appropriate eluent system (e.g., hexane/ethyl acetate)

  • Chromatography column

  • Collection tubes

Procedure:

  • Prepare a slurry of silica gel in the initial eluent (a low-polarity mixture, e.g., 9:1 hexane/ethyl acetate).

  • Pack the chromatography column with the silica gel slurry.

  • Dissolve the crude boronic ester in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

  • Load the dissolved sample onto the top of the silica gel column.

  • Elute the column with the chosen solvent system, gradually increasing the polarity if necessary.

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and concentrate under reduced pressure to yield the purified boronic ester.

Expert Insight: For particularly challenging separations where the boronic ester still shows some affinity for silica, using silica gel impregnated with boric acid can be an effective strategy to suppress over-adsorption and improve recovery.[9][10]

Characterization by NMR Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structure and purity of the synthesized boronic esters.

  • ¹H NMR: The formation of the ester can be confirmed by the appearance of new signals corresponding to the protons of the diol moiety. For a pinacol ester, a characteristic singlet integrating to 12 protons will be observed in the upfield region (typically around 1.3 ppm). The aromatic protons of the (3-Butoxy-5-methoxyphenyl) group will also be present.

  • ¹³C NMR: The carbon signals of the diol will be present in the spectrum, and the carbon atom attached to the boron will show a characteristic chemical shift.

  • ¹¹B NMR: This technique is particularly useful for characterizing boron-containing compounds.[11][12] The chemical shift in the ¹¹B NMR spectrum can provide information about the coordination state of the boron atom.[13][14] For a trigonal planar boronic ester, a broad signal is typically observed in the range of δ 20-30 ppm.[13]

Spectroscopic Data for a Representative Pinacol Ester
Nucleus Typical Chemical Shift (δ, ppm)
¹H~1.3 (s, 12H, C(CH₃)₂), ~3.8 (s, 3H, OCH₃), ~4.0 (t, 2H, OCH₂), Aromatic protons
¹¹B~25-30

Application in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between sp²-hybridized carbon atoms.[4] Boronic acid esters derived from (3-Butoxy-5-methoxyphenyl)boronic acid are excellent coupling partners in these reactions.

General Protocol for Suzuki-Miyaura Cross-Coupling

Materials:

  • (3-Butoxy-5-methoxyphenyl)boronic acid pinacol ester

  • Aryl or vinyl halide/triflate

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., dioxane, toluene, DMF, often with water)

  • Round-bottom flask or microwave vial

  • Magnetic stirrer and stir bar

  • Reflux condenser or microwave reactor

  • Inert atmosphere

Procedure:

  • To a reaction vessel, add the (3-Butoxy-5-methoxyphenyl)boronic acid pinacol ester (1.1-1.5 eq), the aryl/vinyl halide/triflate (1.0 eq), the palladium catalyst (1-5 mol%), and the base (2-3 eq).

  • Add the solvent(s) to the vessel.

  • Degas the reaction mixture by bubbling an inert gas through it for 10-15 minutes or by the freeze-pump-thaw method.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete, as monitored by TLC, GC-MS, or LC-MS.

  • Cool the reaction to room temperature.

  • Perform an aqueous workup: dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Expert Insight: The choice of catalyst, base, and solvent system is crucial for the success of the Suzuki-Miyaura reaction and often requires optimization for specific substrates. The presence of water can be beneficial in many cases as it aids in the hydrolysis of the boronic ester to the more reactive boronic acid in situ.[4]

Catalytic Cycle of the Suzuki-Miyaura Reaction

G Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_R_Ar R-Pd(II)L₂-Ar' Pd0->PdII_R_Ar Reductive Elimination PdII_RX R-Pd(II)L₂-X PdII_RX->Pd0 Oxidative Addition Transmetalation Transmetalation PdII_R_Ar->PdII_RX Transmetalation RedElim Reductive Elimination Product Ar-Ar' PdII_R_Ar->Product ArX Ar-X ArX->PdII_RX ArB Ar'-B(OR)₂ ArB->PdII_R_Ar Base Base Base->PdII_R_Ar

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Relevance in Drug Discovery and Medicinal Chemistry

The incorporation of boron into drug candidates has gained significant traction in recent years, leading to the development of several FDA-approved drugs, such as Bortezomib (Velcade®) for multiple myeloma and vaborbactam, a β-lactamase inhibitor.[1][15][16] Boronic acids can act as bioisosteres for carboxylic acids and can form reversible covalent bonds with diols present in biological macromolecules, making them attractive pharmacophores.[1]

The (3-Butoxy-5-methoxyphenyl) scaffold is of interest in medicinal chemistry due to the presence of both hydrogen bond accepting (methoxy and butoxy groups) and lipophilic (butoxy group) features. Boronic acid esters derived from this scaffold can serve as versatile intermediates for the synthesis of libraries of compounds for screening against various biological targets. The Suzuki-Miyaura coupling allows for the facile introduction of diverse aryl and heteroaryl moieties, enabling rapid exploration of the structure-activity relationship (SAR).

Boronic Acids in the Drug Discovery Pipeline

G Scaffold (3-Butoxy-5-methoxyphenyl) boronic acid ester Library Library Synthesis via Suzuki-Miyaura Coupling Scaffold->Library Screening High-Throughput Screening Library->Screening Hit Hit Identification Screening->Hit Lead Lead Optimization Hit->Lead Candidate Drug Candidate Lead->Candidate

Caption: Role of boronic acid esters as building blocks in drug discovery.

Conclusion

Boronic acid esters derived from (3-Butoxy-5-methoxyphenyl)boronic acid are stable, versatile, and highly useful synthetic intermediates. The protocols and insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to effectively utilize these valuable building blocks in their synthetic endeavors. The combination of their straightforward synthesis, improved handling and purification characteristics, and broad applicability in powerful C-C bond-forming reactions like the Suzuki-Miyaura coupling makes them a valuable addition to the synthetic chemist's toolbox.

References

  • Synthesis of boronic esters and boronic acids using grignard reagents.
  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
  • Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews (RSC Publishing).
  • Chemoselective Boronic Ester Synthesis by Controlled Speciation.
  • A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boron
  • Structure, Properties, and Preparation Of Boronic Acid Derivatives.
  • Synthesis and Application of Boronic Acid Deriv
  • Synthesis of boronic esters derived from boronic and diboronic acids and tartrate deriv
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • The Suzuki-Miyaura Cross-Coupling Reaction: A Comparative Guide to the Reactivity of Boronic Acids and Boron
  • Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Oxford Academic.
  • 11B NMR and Its Uses in Structural Characterization of Boronic Acids and Boron
  • How to purify boronic acids/boronate esters?
  • Leveraging 11B NMR for Optimization of Boronic Acid–Diol Complexation: Insights for SERS-Based Diol Detection.
  • General Method for the Suzuki–Miyaura Cross-Coupling of Primary Amide-Derived Electrophiles Enabled by [Pd(NHC)(cin)Cl] at Room Temperature.
  • 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condens
  • Purification of alkyl Bpin/other alkyl boronic esters. Reddit.
  • Chemical Synthesis of Boronic Derivatives (3-5).
  • CHAPTER 2: 11B NMR and its uses in structural characterization of boronic acids and boronate esters.
  • Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. American Chemical Society.
  • Which boronic acids are used most frequently for synthesis of bioactive molecules ? ChemRxiv.
  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. PMC - PubMed Central.
  • A Facile Chromatographic Method for Purific
  • Design and discovery of boronic acid drugs. Semantic Scholar.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling with (3-Butoxy-5-methoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored for researchers, chemists, and drug development professionals working with (3-Butoxy-5-methoxyphenyl)boronic acid. This substrate, while valuable, presents unique challenges due to its electron-rich nature and moderate steric hindrance. This document provides in-depth troubleshooting advice, optimized protocols, and a mechanistic framework to empower you to achieve high-yield, reproducible results.

Part 1: Frequently Asked Questions (FAQs)

Here are answers to the most common issues encountered when using (3-Butoxy-5-methoxyphenyl)boronic acid and similar electron-rich substrates.

Q1: My reaction yield is very low, or the reaction has stalled. What is the most likely cause? Low yield with this substrate is often due to a combination of factors. The electron-rich nature of the phenyl ring can slow down the crucial transmetalation and reductive elimination steps of the catalytic cycle. Additionally, this boronic acid is susceptible to a side reaction called protodeboronation, where the boronic acid group is replaced by a hydrogen atom from a proton source (like water), effectively destroying the reagent.

Q2: I observe a significant amount of a side product that is just 3-butoxy-5-methoxyanisole. What is happening? This is a classic case of protodeboronation. Electron-rich arylboronic acids are particularly prone to this side reaction, which competes with the desired cross-coupling.[1] This is often exacerbated by prolonged reaction times, high temperatures, or the presence of excess water in the reaction mixture without a sufficiently strong base.

Q3: My reaction mixture turned black immediately upon heating. Is my catalyst dead? While the formation of a black precipitate (palladium black) can indicate catalyst decomposition, it is not always a sign of complete reaction failure. Many successful Suzuki couplings, especially those using Pd(II) pre-catalysts, will darken. However, rapid blackening can suggest that the ligand is not effectively stabilizing the palladium catalyst, leading to aggregation and reduced activity. This is a cue to consider a more robust ligand.[2]

Q4: I am seeing a lot of symmetrical biaryl product from the homo-coupling of my boronic acid. How can I prevent this? Homo-coupling of boronic acids is typically an oxygen-mediated process.[3] The most effective preventative measure is to ensure the reaction is performed under strictly anaerobic (oxygen-free) conditions. This involves thoroughly degassing your solvent and maintaining a positive pressure of an inert gas (like Argon or Nitrogen) throughout the setup and reaction.[4]

Part 2: In-Depth Troubleshooting Guide

When initial attempts do not yield the desired results, a systematic approach is necessary. The following table outlines common problems and provides a logical path to a solution.

Symptom / Observation Potential Cause(s) Recommended Solutions & Scientific Rationale
No or Low Conversion (<20%) 1. Inactive Catalyst System: The chosen catalyst/ligand combination is not active enough for this challenging substrate.[3] 2. Inefficient Transmetalation: The base may be too weak to form the active boronate species required for transmetalation.[5][6] 3. Poor Reagent Quality: The boronic acid may have degraded, or the aryl halide may be impure.1. Change Ligand/Catalyst: Switch to a modern, electron-rich, and bulky phosphine ligand such as SPhos, XPhos, or RuPhos . These Buchwald-type ligands are designed to accelerate both oxidative addition and reductive elimination for sterically hindered and electron-rich substrates.[3][7] 2. Screen Bases: Move from weaker bases like Na₂CO₃ to stronger inorganic bases such as K₃PO₄ or Cs₂CO₃ . These more potent bases are more effective at promoting the formation of the reactive trihydroxyboronate intermediate.[3][6] 3. Verify Reagents: Check the purity of starting materials by NMR or LC-MS. Use freshly purchased or properly stored boronic acid.
Significant Protodeboronation 1. Excess Water/Proton Source: Water is often necessary but excess can fuel this side reaction. 2. Base is Too Weak or Insoluble: If the base is not effective, the boronic acid persists in its protonated form longer, increasing the chance of protodeboronation. 3. Prolonged Reaction Time/High Temp: Increases the rate of the undesired side reaction.1. Use Anhydrous Solvents & Control Water: Start with anhydrous solvents (e.g., dioxane, toluene) and add a controlled amount of water (e.g., a 10:1 or 4:1 solvent:water ratio). Alternatively, use potassium trifluoroborate salts which are more resistant to protodeboronation.[1] 2. Use a Stronger, Soluble Base: Employ K₃PO₄, which has better solubility in mixed aqueous solvents than K₂CO₃. 3. Optimize Time/Temp: Monitor the reaction by TLC or LC-MS and stop it once the aryl halide is consumed. Avoid unnecessarily high temperatures.
Homo-coupling of Boronic Acid 1. Oxygen in the Reaction: The primary cause of oxidative homo-coupling.[3] 2. Inefficient Reduction of Pd(II) Pre-catalyst: If the Pd(II) source is not efficiently reduced to the active Pd(0) state, the remaining Pd(II) can promote homo-coupling.[3]1. Rigorous Degassing: Degas the solvent mixture thoroughly by sparging with argon for 30-60 minutes or by using several freeze-pump-thaw cycles. Maintain an inert atmosphere throughout.[4] 2. Use a Pd(0) Source: Consider using a direct Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄ to bypass the in-situ reduction step.
Reaction Stalls at ~50% Conversion 1. Catalyst Deactivation: The ligand may be degrading, or the Pd(0) is aggregating into inactive palladium black. 2. Inhibitory Coordination: The methoxy group on the substrate or product could potentially coordinate to the palladium center, hindering catalytic turnover.[2]1. Use a More Robust Ligand: Switch to a biaryl phosphine ligand (e.g., SPhos) known for its stability and ability to prevent catalyst agglomeration.[7] 2. Increase Catalyst Loading: As a direct solution, increase the catalyst loading from 1-2 mol% to 3-5 mol%. 3. Change Solvent: Switching to a different solvent system (e.g., from dioxane/water to toluene/EtOH/water) can disrupt inhibitory interactions.[4]

Part 3: Understanding the Suzuki-Miyaura Catalytic Cycle

A firm grasp of the reaction mechanism is essential for effective troubleshooting. The Suzuki coupling proceeds through a catalytic cycle involving a palladium catalyst.[8][9][10] Each step has specific requirements that, if not met, can lead to reaction failure.

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Ar-Pd(II)-X(L)₂ (Oxidative Addition Intermediate) Pd0->OxAdd Oxidative Addition Trans Ar-Pd(II)-Ar'(L)₂ (Transmetalation Intermediate) OxAdd->Trans Transmetalation Trans->Pd0 Reductive Elimination Product Ar-Ar' (Product) Trans->Product ArX Ar-X (Aryl Halide) ArX->OxAdd Boronic Ar'-B(OH)₂ Boronate [Ar'-B(OH)₃]⁻ Boronic->Boronate Base Base (e.g., K₃PO₄) Base->Boronate Activation Boronate->Trans

Caption: Figure 1. The Suzuki-Miyaura Catalytic Cycle

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond. This step is typically faster for aryl iodides and bromides.[1][9]

  • Transmetalation: This is often the rate-limiting step. The base activates the boronic acid to form a more nucleophilic boronate species, which then transfers its organic group to the palladium center.[5][6]

  • Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.[8][10]

Part 4: Optimized Starting Protocol

This protocol is a robust starting point for coupling (3-Butoxy-5-methoxyphenyl)boronic acid with a generic aryl bromide.

Materials:

  • Aryl Bromide (1.0 mmol, 1.0 equiv)

  • (3-Butoxy-5-methoxyphenyl)boronic acid (1.2 mmol, 1.2 equiv)

  • SPhos (0.04 mmol, 4 mol%)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • K₃PO₄ (Potassium Phosphate, 3.0 mmol, 3.0 equiv)

  • 1,4-Dioxane (Anhydrous, 8 mL)

  • Water (Degassed, 2 mL)

Procedure:

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), (3-Butoxy-5-methoxyphenyl)boronic acid (1.2 mmol), K₃PO₄ (3.0 mmol), and SPhos (0.04 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and cycle between vacuum and argon (or nitrogen) three times to establish an inert atmosphere.

  • Catalyst and Solvent Addition: Under a positive flow of argon, add Pd(OAc)₂ (0.02 mmol). Then, add the anhydrous 1,4-dioxane (8 mL) followed by the degassed water (2 mL) via syringe.

  • Degassing: Bubble argon through the stirred reaction mixture for 15-20 minutes to ensure it is thoroughly deoxygenated.

  • Reaction: Place the sealed flask in a preheated oil bath at 80-100 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Workup:

    • Cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

    • Separate the organic layer. Wash with water (2 x 20 mL) and then with brine (1 x 20 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Part 5: Troubleshooting Workflow

When a reaction fails, follow this logical decision tree to diagnose and solve the issue.

Troubleshooting_Workflow start Reaction Start check_conversion Check Conversion by TLC/LC-MS start->check_conversion complete Reaction Complete Proceed to Workup check_conversion->complete >90% low_conversion Low or No Conversion check_conversion->low_conversion <90% check_reagents Verify Reagent Purity & Degassing? low_conversion->check_reagents reagents_bad Re-run with Pure Reagents & Rigorous Degassing check_reagents->reagents_bad No reagents_ok Reagents & Setup OK check_reagents->reagents_ok Yes reagents_bad->start screen_base Screen Stronger Base (K₃PO₄, Cs₂CO₃) reagents_ok->screen_base check_again Re-run and Check Conversion screen_base->check_again improved Yield Improved? Optimize Temp/Time check_again->improved Yes no_improvement Still Low Yield check_again->no_improvement No improved->complete Yes improved->no_improvement No change_ligand Change Ligand System (e.g., SPhos, XPhos) no_improvement->change_ligand final_check Re-run and Check Conversion change_ligand->final_check final_check->low_conversion No, consult specialist success Success! final_check->success Yes

Caption: Figure 2. Systematic Troubleshooting Flowchart

Part 6: References

  • Syed, M. A., et al. (2017). Discussion on Suzuki Coupling Reaction Yield. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic-Chemistry.org. [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Rose-Hulman Website. [Link]

  • Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]

  • The Chemists' Cookbook. (2025). Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Harvard University Chemistry Department. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Wikipedia. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Reddit r/Chempros. (2021). Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]

  • ResearchGate. (n.d.). Optimization of solvents and bases in Suzuki-Miyaura cross-coupling. ResearchGate. [Link]

  • Organic Letters. (2025). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls. ACS Publications. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Angewandte Chemie International Edition. [Link]

  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

Sources

Troubleshooting low conversion in reactions with (3-Butoxy-5-methoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Conversion in Suzuki-Miyaura Couplings Compound ID: (3-Butoxy-5-methoxyphenyl)boronic acid (CAS: 1256355-15-3) Support Level: Tier 3 (Senior Application Scientist)

Introduction: The "Meta" Paradox

Welcome to the technical support center. You are likely here because your cross-coupling reaction with (3-Butoxy-5-methoxyphenyl)boronic acid has stalled or failed.

To troubleshoot this effectively, we must first understand the molecule's personality. This substrate presents a specific chemical paradox:

  • Electron-Rich Environment: The two alkoxy groups (butoxy and methoxy) make the arene electron-rich, generally increasing nucleophilicity.

  • Meta-Substitution Pattern: Crucially, the boron atom is at the 1-position , while the oxygen donors are at 3- and 5-positions . Since alkoxy groups are ortho/para directors, they do not donate electron density via resonance to the carbon holding the boron.

Why this matters: Unlike 2,6-dimethoxyphenylboronic acid, which undergoes rapid protodeboronation (loss of boron) due to high electron density at the C-B bond, your compound is electronically stable against hydrolysis but kinetically sluggish in transmetallation. The butoxy tail also adds significant lipophilicity, creating phase-transfer barriers in aqueous systems.

Diagnostic Workflow (The Triage)

Before changing conditions, you must identify the mode of failure. Run an LC-MS of your crude reaction mixture and follow this logic tree.

DiagnosticTree Start Analyze Crude Reaction Mixture (LC-MS) Q1 Is the Boronic Acid (SM) consumed? Start->Q1 Q2 What is the major by-product? Q1->Q2 Yes (Boron gone) Q3 Is the Aryl Halide consumed? Q1->Q3 No (Boron remains) Res1 Reduced Arene (3-butoxy-5-methoxybenzene) Q2->Res1 Protodeboronation Res2 Homocoupled Dimer (Biaryl) Q2->Res2 Oxidative Coupling Res3 Phenol (C-OH species) Q2->Res3 Oxidation Res4 Halide Consumed (Dehalogenation) Q3->Res4 Yes Res5 Both SMs Remain (Reaction Stalled) Q3->Res5 No

Caption: Diagnostic logic tree to isolate the root cause of low conversion based on crude mixture analysis.

Detailed Troubleshooting Guides

Issue A: The "Gummy" Stall (Solubility & Phase Transfer)

Symptom: Both starting materials remain. The reaction mixture looks biphasic, oily, or gummy. Root Cause: The 3-butoxy chain renders the boronic acid highly lipophilic. In standard Suzuki conditions (e.g., Toluene/Water or Dioxane/Water with Na2CO3), the boronic acid stays in the organic phase while the base stays in the water. The "boronate" (active species) never forms because the base cannot deprotonate the boronic acid across the phase boundary efficiently.

Protocol: The "Phase-Bridge" System This protocol uses n-Butanol to bridge the aqueous and organic phases, ensuring the base meets the boron.

ComponentStandardRecommended Function
Solvent A TolueneToluene Solubilizes the lipophilic aryl halide.
Solvent B Watern-Butanol / Water (1:1) n-BuOH dissolves the boronic acid AND is miscible with water/base.
Base Na2CO3K3PO4 (3.0 equiv) Potassium is more soluble in organics than Sodium; Phosphate is a stronger base.
Temp 80°C90-100°C Higher energy required for sterically demanding transmetallation.

Step-by-Step:

  • Dissolve Aryl Halide (1.0 eq) and Boronic Acid (1.2 eq) in Toluene/n-Butanol (4:1 ratio).

  • Add K3PO4 (3.0 eq) dissolved in minimum water.

  • Degas (sparge with Argon for 10 min).

  • Add Catalyst (e.g., XPhos Pd G3, 2 mol%).

  • Seal and heat to 100°C vigorously.

Issue B: The Disappearing Boron (Protodeboronation)

Symptom: Boronic acid is gone.[1] The major product is 1-butoxy-3-methoxybenzene (mass = SM minus B(OH)2 plus H). Root Cause: Although meta-substituted, the ring is electron-rich. Under high temperature and high pH (hydroxide formation), the C-B bond hydrolyzes.

Mechanism:

  • Base attacks Boron

    
     Boronate Anion 
    
    
    
    .
  • Ipso-protonation occurs (facilitated by water).

  • C-B bond cleaves.[2]

Protocol: Anhydrous Activation To stop hydrolysis, we remove the water. We use Fluoride activation instead of Hydroxide/Carbonate activation.

  • Solvent: Anhydrous 1,4-Dioxane or DMF .

  • Base/Activator: CsF (Cesium Fluoride) (2.0 equiv).

    • Why: Fluoride forms a strong F-B bond (

      
      ), activating the boron for transmetallation without generating high concentrations of corrosive hydroxide.
      
  • Catalyst: Pd(PPh3)4 is often too slow here. Use Pd(dppf)Cl2 (3 mol%).

  • Conditions: 80-90°C, strictly anhydrous (dry glassware).

Issue C: Oxidative Homocoupling

Symptom: You see a dimer of your boronic acid (Biaryl). Root Cause: Oxygen leakage. Electron-rich boronic acids are prone to Pd(II)-mediated homocoupling in the presence of O2.

Solution:

  • Rigorous Degassing: Sparging is not enough. Use the Freeze-Pump-Thaw method (3 cycles) for the solvent.

  • Sacrificial Scavenger: Add 5-10 mol% of Hydroquinone (rarely needed, but effective) or simply switch to a precatalyst system (like XPhos Pd G4 ) that activates strictly under inert conditions.

Mechanistic Visualization: The Transmetallation Bottleneck

The following diagram illustrates why the specific "Butoxy" group creates a solubility barrier that prevents the formation of the active "Boronate" species in standard aqueous conditions.

Transmetallation cluster_Organic Organic Phase (Toluene) cluster_Interface Interface Barrier cluster_Aqueous Aqueous Phase SM_Org Boronic Acid (Lipophilic Butoxy Tail) Transfer Phase Transfer (Slow/Blocked) SM_Org->Transfer Needs to enter aq for activation Pd_Org Pd-Catalyst (Oxidative Complex) Transfer->SM_Org Rejection (Lipophilicity) Boronate Active Boronate [Ar-B(OH)3]- Transfer->Boronate If successful Base Base (OH-/CO3=) Base->Boronate Activates Boronate->Pd_Org Transmetallation (Required for Product)

Caption: The lipophilic butoxy tail prevents the boronic acid from entering the aqueous phase to be activated by the base, stalling the reaction.

FAQ: Rapid Fire Solutions

Q: Can I use microwave irradiation? A: Yes, but be careful. Microwave heating is excellent for overcoming the steric sluggishness of this substrate. However, if you use standard aqueous bases (Na2CO3), the high temp/pressure will accelerate protodeboronation faster than the coupling. Recommendation: Use the Anhydrous Activation (CsF) protocol in the microwave (100°C, 10-20 min).

Q: My reaction turns black immediately. Is the catalyst dead? A: "Pd Black" precipitation indicates the catalyst is falling out of the catalytic cycle. This usually happens because the oxidative addition occurred, but the transmetallation is too slow (due to the issues described above). The Pd(II) species decomposes. Fix: Add a stabilizing ligand like SPhos or XPhos (1:1 ratio with Pd) to keep the Pd in solution longer, waiting for the slow boronic acid to react.

Q: Can I use the Pinacol Ester instead of the Acid? A: Highly recommended. Converting (3-Butoxy-5-methoxyphenyl)boronic acid to its Pinacol Ester often solves the solubility issue (making it fully organic-soluble) and protects the boron from protodeboronation. You can then use anhydrous conditions (Dioxane, KOAc, Pd(dppf)Cl2).

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.

    • Core citation for boronic acid stability and transmetall
  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075.

    • Establishes the use of Buchwald precatalysts (XPhos) for difficult/unstable boronic acids.
  • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic Boronic Acids. Journal of the American Chemical Society, 138(29), 9145–9157.

    • Definitive guide on the mechanism of protodeboronation (base-c
  • Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286.

    • Reference for using Fluoride/Anhydrous conditions to solve stability issues.

Sources

Technical Support Center: Purification of (3-Butoxy-5-methoxyphenyl)boronic acid Coupling Products

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for post-reaction purification of Suzuki-Miyaura coupling products derived from (3-butoxy-5-methoxyphenyl)boronic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating their desired biaryl compounds. As a substituted, electron-rich boronic acid, (3-butoxy-5-methoxyphenyl)boronic acid presents specific purification hurdles that require a nuanced approach beyond standard protocols.

This document moves beyond a simple list of steps to provide a deep, mechanistic understanding of the purification process. We will explore the "why" behind each technique, enabling you to troubleshoot effectively and adapt methodologies to your unique target molecule.

Section 1: Troubleshooting Guide - A Problem-Oriented Approach

This section addresses the most common issues encountered during the purification of coupling products involving (3-butoxy-5-methoxyphenyl)boronic acid.

Q1: My post-reaction TLC/LC-MS shows a cluster of spots/peaks. What are the likely impurities?

This is the most frequent challenge. The crude product from a Suzuki-Miyaura reaction is rarely clean. Understanding the potential side-products is the first step toward devising a purification strategy.[1][2]

Causality: The Suzuki-Miyaura catalytic cycle, while efficient, is prone to several side reactions.[3][4][5] The electron-donating nature of the butoxy and methoxy groups on your boronic acid can influence the prevalence of some of these impurities.

ImpurityChemical StructureCommon Cause(s)Primary Removal Strategy
Homocoupled Dimer Bis(3-butoxy-5-methoxyphenyl)Presence of O₂; use of Pd(II) precatalysts; excess base.[1][2][6]Column Chromatography, Recrystallization
Protodeboronated Arene 1-Butoxy-3-methoxybenzeneExcess water and base, prolonged reaction times, elevated temperatures.[1][2]Column Chromatography
Unreacted Boronic Acid (3-Butoxy-5-methoxyphenyl)boronic acidIncomplete reaction, incorrect stoichiometry.Basic aqueous wash (LLE), Chromatography
Unreacted Aryl Halide Starting Ar-XIncomplete reaction.Column Chromatography
Palladium Residues Pd(0) black, Pd complexesCatalyst decomposition or incomplete removal during workup.Filtration through Celite®, treatment with activated carbon or silica-based scavengers.
Q2: I am observing a significant amount of a symmetrical biaryl impurity, bis(3-butoxy-5-methoxyphenyl). How do I prevent and remove it?

This impurity is the homocoupled dimer of your boronic acid, a persistent issue in many Suzuki couplings.

Mechanistic Insight: Homocoupling is primarily caused by two pathways:

  • Oxygen-Mediated: Residual oxygen in the reaction vessel can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then catalyze the coupling of two boronic acid molecules.[1][6]

  • Reductive-Elimination from a Diaryl-Pd(II) Intermediate: If the transmetalation step is slow, a second boronic acid molecule can transmetalate onto the Ar-Pd(II)-X complex, leading to a diaryl-palladium species that reductively eliminates to form the homodimer.

Prevention is Key:

  • Rigorous Degassing: The single most effective preventative measure is to ensure your reaction mixture is thoroughly deoxygenated. Perform at least three cycles of vacuum/inert gas backfill. For larger scale reactions, sparging the solvent with argon or nitrogen for 30-60 minutes before adding the catalyst is highly effective.[7]

  • Use a Pd(0) Precatalyst: Starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can mitigate homocoupling that occurs during the in situ reduction of Pd(II) precatalysts (e.g., Pd(OAc)₂).[6]

Removal Strategy: The homocoupled dimer often has a polarity very similar to the desired product, making it a chromatographic challenge.

  • Optimized Chromatography: A shallow solvent gradient using a high-performance silica gel is often necessary.

  • Recrystallization: If your desired product is crystalline, recrystallization can be highly effective as the homocoupled dimer may have different solubility properties.

Q3: How do I efficiently remove unreacted (3-butoxy-5-methoxyphenyl)boronic acid and its boroxine anhydride?

Boronic acids are acidic and this property is the key to their removal.

Expert Insight: Boronic acids exist in equilibrium with their cyclic trimeric anhydrides, known as boroxines. Both species are acidic and can be removed simultaneously. The pKa of phenylboronic acid is ~8.8, and while substitution will alter this, it remains sufficiently acidic for an extractive workup.

Protocol: A simple liquid-liquid extraction (LLE) is the most effective method.

  • Dissolve the crude reaction mixture in an organic solvent like ethyl acetate or dichloromethane.

  • Wash the organic layer with a 1M aqueous solution of a base such as sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH).

  • The base deprotonates the boronic acid to form a water-soluble boronate salt, which partitions into the aqueous layer.

  • Separate the layers and wash the organic phase again with brine to remove residual aqueous base.

Caption: Basic Liquid-Liquid Extraction Workflow.

Q4: My column chromatography purification is giving poor separation and significant streaking. What adjustments can I make?

Streaking of boronic acid-related species on silica gel is a common problem due to the interaction between the Lewis acidic boron center and the acidic silanol (Si-OH) groups on the silica surface.

Troubleshooting Strategies:

  • Ensure Complete Removal: First, ensure you have performed an exhaustive basic wash as described in Q3. Residual boronic acid is a primary cause of streaking.

  • Deactivate the Silica: If streaking persists, you can deactivate the silica gel by adding a small amount of a polar modifier to your mobile phase. Adding 0.5-1% triethylamine (Et₃N) to your eluent system will cap the acidic silanol groups, improving peak shape. Alternatively, for very sensitive compounds, pre-treating the silica by flushing the packed column with a solvent mixture containing 1-3% triethylamine can be effective.[8]

  • Switch Stationary Phase: If silica gel fails, consider alternative stationary phases:

    • Alumina (basic or neutral): Can offer a different selectivity profile and avoids issues with acidic sites.

    • Reversed-Phase (C18) Silica: This is an excellent option, particularly if your product is significantly nonpolar. You would use polar solvents like acetonitrile/water or methanol/water as the eluent.

Section 2: Frequently Asked Questions (FAQs)

  • What is protodeboronation and how does it impact my purification? Protodeboronation is a side reaction where the C-B bond of the boronic acid is cleaved and replaced with a C-H bond, yielding 1-butoxy-3-methoxybenzene in this case.[1][2] It is often promoted by strong base and high temperatures. This byproduct is typically less polar than the starting boronic acid but may have a polarity close to your desired biaryl product, necessitating careful chromatography for removal.

  • How can I remove the dark palladium catalyst residues from my product? After the reaction, residual palladium can precipitate as palladium black. During the workup, filter the crude organic solution through a pad of Celite® before concentration. If soluble palladium complexes persist, causing a gray or black tinge to your final product, you can treat a solution of the product with activated carbon or use a commercially available palladium scavenger (e.g., silica-based thiourea or thiol scavengers).

  • What are the best analytical techniques to confirm the purity of my final product? A combination of techniques is ideal:

    • ¹H and ¹³C NMR: To confirm the structure of the desired product and identify any major organic impurities.

    • LC-MS (Liquid Chromatography-Mass Spectrometry): To confirm the molecular weight and assess purity by peak area. This is highly sensitive to trace impurities.

    • GC-MS (Gas Chromatography-Mass Spectrometry): Useful for detecting volatile impurities like the protodeboronated side-product.

    • ICP-MS (Inductively Coupled Plasma-Mass Spectrometry): The gold standard for quantifying trace metal (palladium) contamination, which is critical for pharmaceutical applications.[9]

Section 3: Detailed Purification Protocols

Protocol 1: Standard Aqueous Workup & Liquid-Liquid Extraction

This protocol is the first line of defense after the reaction is complete.

  • Quench Reaction: Cool the reaction mixture to room temperature. If the reaction was run in an aqueous/organic biphasic system, transfer the entire mixture to a separatory funnel. If run in an anhydrous solvent (e.g., dioxane, THF), dilute the mixture with an equal volume of a water-immiscible organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Initial Water Wash: Add a volume of deionized water equal to the organic phase volume. Shake gently and separate the layers. This removes the bulk of inorganic salts.

  • Basic Wash (Crucial Step): Wash the organic layer with 1M Na₂CO₃ solution (2 x 0.5 volumes). This step removes the acidic boronic acid starting material. Check the pH of the second aqueous wash to ensure it is basic (>9).

  • Brine Wash: Wash the organic layer with saturated NaCl solution (1 x 0.5 volumes). This breaks any emulsions and removes residual water.

  • Dry and Concentrate: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

Protocol 2: Flash Column Chromatography on Silica Gel

This protocol is used to separate the desired product from non-acidic organic impurities.

  • TLC Analysis: Analyze the crude product from Protocol 1 by TLC to determine an appropriate solvent system. A good starting point for biaryl compounds is a mixture of hexanes and ethyl acetate. Aim for an Rf value of ~0.2-0.3 for your product.

  • Column Packing: Pack a glass column with silica gel (230-400 mesh) using your chosen eluent system (the "mobile phase"). The amount of silica should be 50-100 times the weight of your crude product.

  • Sample Loading: Adsorb the crude product onto a small amount of silica gel (~2-3x the product weight) by dissolving it in a minimal amount of a strong solvent (e.g., DCM), adding the silica, and concentrating to a dry, free-flowing powder. This is the "dry loading" method and generally gives better separation.

  • Elution: Carefully add the dry-loaded sample to the top of the packed column. Begin eluting with the mobile phase, collecting fractions.

  • Monitoring: Monitor the fractions by TLC to identify which ones contain your pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Sources

Technical Support Center: Reducing Palladium Catalyst Loading in Suzuki Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their reactions by reducing palladium catalyst loading. Minimizing catalyst usage is not only cost-effective but also crucial for producing cleaner products with lower residual palladium levels, a significant concern in the pharmaceutical industry.[1][2] This resource provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you achieve highly efficient couplings with minimal catalyst quantities.

I. Understanding the "Why": The Rationale Behind Catalyst Loading

The goal of reducing palladium loading is to increase the catalyst's Turnover Number (TON) and Turnover Frequency (TOF), which are key metrics of catalytic efficiency.[3][4] A high TON indicates that a single palladium atom can facilitate a large number of coupling reactions before becoming inactive. Modern advancements in ligand and precatalyst design have made it possible to achieve remarkable TONs, sometimes in the millions.[3][4]

However, simply lowering the amount of catalyst without careful optimization can lead to common issues like slow or incomplete reactions. This guide will walk you through the critical parameters that influence catalyst performance at low concentrations.

II. Troubleshooting Guide: Common Issues at Low Catalyst Loadings

This section addresses specific problems you might encounter when attempting to reduce palladium concentrations in your Suzuki reactions.

Issue 1: Reaction is Sluggish or Stalls Completely

Question: I've lowered my catalyst loading from 1 mol% to 0.1 mol%, and now the reaction is incredibly slow or doesn't go to completion. What's happening?

Answer: This is a frequent challenge and can stem from several factors related to the generation and stability of the active Pd(0) species.

  • Inefficient Precatalyst Activation: The true catalyst in the Suzuki reaction is a Pd(0) species.[5] If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it must be efficiently reduced in situ to Pd(0) to initiate the catalytic cycle.[1][5] At lower concentrations, the kinetics of this reduction can become a limiting factor. Inefficient reduction leads to a lower concentration of the active catalyst than anticipated, resulting in a sluggish reaction.[1]

  • Catalyst Decomposition: At very low concentrations, the active Pd(0) catalyst is more susceptible to deactivation pathways, such as oxidation by trace oxygen or aggregation into inactive palladium black.[5]

  • Poor Ligand Choice: The ligand plays a crucial role in stabilizing the Pd(0) center and facilitating the key steps of the catalytic cycle (oxidative addition and reductive elimination).[6] Ligands that are not sufficiently electron-rich or sterically bulky may not provide the necessary stability at low palladium concentrations.[7][8]

Troubleshooting Workflow: Sluggish Reactions

Here is a systematic approach to diagnose and solve the problem of a slow reaction at low catalyst loading.

G A Sluggish Reaction at Low Pd Loading B Step 1: Evaluate Precatalyst Activation A->B C Use a modern, well-defined precatalyst (e.g., Buchwald G3/G4, PEPPSI-type) B->C Recommended D If using Pd(II) source, consider a pre-activation step before adding substrates. B->D Alternative E Step 2: Optimize Ligand Selection C->E D->E F Switch to a more electron-rich and/or sterically bulky phosphine ligand (e.g., SPhos, XPhos, RuPhos) E->F G Step 3: Scrutinize Reagent & Solvent Quality F->G H Ensure anhydrous and deoxygenated conditions. Use freshly distilled/degassed solvents. G->H I Check purity of boronic acid and aryl halide. G->I J Step 4: Re-evaluate Base and Temperature H->J I->J K A stronger base may be needed to facilitate the transmetalation step. J->K L Slightly increasing the temperature can sometimes overcome activation barriers. J->L M Problem Solved K->M L->M

Caption: Troubleshooting workflow for slow or stalled Suzuki reactions.

Issue 2: Inconsistent Results and Poor Reproducibility

Question: My low-loading Suzuki reaction works well sometimes but fails on other attempts. Why am I seeing such poor reproducibility?

Answer: Reproducibility issues at low catalyst loadings often point to sensitivity to subtle variations in reaction conditions that might be negligible at higher concentrations.

  • Atmospheric Conditions: Trace amounts of oxygen can be detrimental, oxidizing the sensitive Pd(0) catalyst to inactive Pd(II). At ppm levels of catalyst, even a small leak in your inert gas setup can be enough to shut down the reaction.

  • Solvent Quality: Solvents can contain impurities, such as peroxides in ethers like THF or dioxane, which can oxidize the catalyst.[9] The water content of the solvent can also play a significant role, sometimes beneficial and sometimes detrimental depending on the specific system.[9][10]

  • Reagent Purity: The stability of boronic acids is a common culprit.[5] They can degrade over time through protodeboronation or by forming inactive trimeric boroxines.[5] This is especially true for heteroaryl boronic acids.

Best Practices for Ensuring Reproducibility:
  • Rigorous Degassing: Employ robust methods to remove dissolved oxygen from your solvents and reaction mixtures. A freeze-pump-thaw cycle (for solvents) is more effective than simple sparging with an inert gas.

  • Use High-Purity Reagents: Use freshly purchased or purified reagents. Check the purity of your boronic acid by NMR before use. Consider using more stable boronic esters (e.g., pinacol esters) if you suspect degradation.[5]

  • Inert Atmosphere: Ensure your reaction is set up under a rigorously maintained inert atmosphere (Argon or Nitrogen) using good Schlenk line or glovebox techniques.

III. Frequently Asked Questions (FAQs)

Q1: What is the best type of palladium source to use for low-loading reactions?

A1: For achieving very low catalyst loadings, modern palladium precatalysts are highly recommended.[5] These are well-defined, air-stable Pd(II) complexes that are designed to cleanly and efficiently generate the active monoligated Pd(0) species in solution.[11] Examples include the Buchwald palladacycle precatalysts (e.g., G3 and G4) and PEPPSI-type (Pyridine-Enhanced Precatalyst Preparation Stabilisation and Initiation) catalysts.[5][12] They offer superior performance and reproducibility compared to traditional sources like Pd(OAc)₂ or Pd₂(dba)₃, which can have variable quality and less efficient activation pathways.[1][5][13]

Q2: How does the choice of ligand impact the ability to reduce catalyst loading?

A2: The ligand is arguably the most critical component for enabling low-loading Suzuki reactions.[6][8] Electron-rich and sterically bulky phosphine ligands, such as the Buchwald-type biarylphosphines (e.g., SPhos, XPhos, RuPhos), are highly effective.[8]

  • Electron-richness enhances the rate of the oxidative addition step, which is often rate-limiting, especially with less reactive aryl chlorides.[7]

  • Steric bulk promotes the final reductive elimination step to release the product and regenerate the Pd(0) catalyst. It also helps to stabilize the highly reactive, low-coordinate Pd(0) species, preventing catalyst decomposition.[7][11]

Q3: Can I reduce palladium loading when using challenging substrates like aryl chlorides or sterically hindered partners?

A3: Yes, it is possible, but it requires a highly active catalytic system. Aryl chlorides are less reactive than bromides or iodides, making the initial oxidative addition step more difficult.[3] To overcome this, you must use a catalyst system known for high activity.

  • Catalyst System: A combination of a modern precatalyst with a highly electron-rich and bulky ligand is essential.[3][14] Systems based on ligands like XPhos or RuPhos have shown great success in coupling challenging substrates at low catalyst loadings.[8]

  • Reaction Conditions: You may need to use higher temperatures and stronger bases (e.g., K₃PO₄, KOtBu) to facilitate these difficult couplings.

Q4: What role do the base and solvent play at low catalyst concentrations?

A4: The base and solvent have a profound impact on the reaction's success, and their roles can be even more pronounced at low loadings.[9][15][16]

  • Base: The base is required to activate the boronic acid for the transmetalation step. The choice of base can influence reaction rates and the stability of the catalyst. For instance, weaker bases like carbonates (e.g., K₂CO₃, Cs₂CO₃) are commonly used, but for more challenging couplings, stronger, non-nucleophilic bases like phosphates (K₃PO₄) or alkoxides (KOtBu) may be necessary.[17] The solubility of the base in the chosen solvent is also a critical factor.[9][15]

  • Solvent: The solvent affects the solubility of all reaction components and can influence the rates of the individual steps in the catalytic cycle.[9][18] Aprotic polar solvents like dioxane, THF, and toluene are common.[16] The presence of water can be beneficial in some cases, as it can help to solubilize the base and facilitate the transmetalation step.[9][10] However, excessive water can lead to unwanted protodeboronation of the boronic acid.[5]

Q5: How can I monitor my low-loading reaction to know if it's working?

A5: Monitoring the reaction is crucial for optimization. Thin-Layer Chromatography (TLC) is a simple and effective method for qualitative monitoring.[19] For more quantitative data, taking aliquots from the reaction mixture at different time points and analyzing them by GC-MS or LC-MS is standard practice.[19] Benchtop NMR spectroscopy can also be a powerful tool for real-time reaction monitoring without the need for extensive sample preparation.[20][21][22]

IV. Experimental Protocols & Data

Protocol: General Procedure for a Low-Loading (0.1 mol%) Suzuki-Miyaura Coupling

This protocol provides a starting point for optimizing your reaction.

Materials:

  • Aryl Halide (1.0 mmol, 1.0 equiv)

  • Boronic Acid (1.2 mmol, 1.2 equiv)

  • Palladium Precatalyst (e.g., SPhos-G3) (0.001 mmol, 0.1 mol%)

  • SPhos ligand (0.002 mmol, 0.2 mol%)

  • Base (e.g., K₃PO₄) (2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene/H₂O 10:1) (5 mL)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide, boronic acid, base, palladium precatalyst, and ligand.

  • Seal the flask with a septum.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Using a syringe, add the degassed solvent to the flask.

  • Place the flask in a preheated oil bath at the desired temperature (e.g., 80-110 °C).

  • Stir the reaction mixture vigorously for the specified time, monitoring its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Summary: Impact of Ligand and Precatalyst on Catalyst Loading

The following table summarizes representative data on how the choice of catalyst system can dramatically reduce the required loading for the coupling of an aryl bromide.

Pd SourceLigandLoading (mol%)Temp (°C)Time (h)Yield (%)Reference
Pd(OAc)₂PPh₃2.0851670[23][17]
Pd₂(dba)₃P(t-Bu)₃1.0100888[17]
SPhos G3 Precat(SPhos)0.51002>95[17]
Buchwald G3XPhos0.051101>98[8]
Pd(OAc)₂dcppb0.000001RT2>95[14]

dcppb = o-(dicyclohexylphosphino)biphenyl

This data clearly illustrates that moving from traditional catalyst systems (Pd(OAc)₂/PPh₃) to modern precatalysts with specialized ligands (SPhos, XPhos) allows for a significant reduction in catalyst loading while often improving reaction times and yields.[8][23][14][17]

V. Conclusion

Reducing palladium catalyst loading in Suzuki reactions is an achievable and highly desirable goal. Success hinges on a holistic understanding of the reaction mechanism and careful optimization of several key parameters. By selecting modern, highly active precatalysts and ligands, rigorously controlling the reaction atmosphere and reagent quality, and systematically fine-tuning the base and solvent system, researchers can achieve highly efficient and economical cross-couplings. This guide provides the foundational knowledge and troubleshooting frameworks to confidently push the boundaries of catalytic efficiency in your own laboratory.

References

  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. [Link]

  • Shields, J. D., et al. (2021). Mechanistic Study of an Improved Ni Precatalyst for Suzuki–Miyaura Reactions of Aryl Sulfamates: Understanding the Role of Ni(I) Species. Journal of the American Chemical Society. [Link]

  • Köhler, K., et al. (2009). Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. Advanced Synthesis & Catalysis. [Link]

  • Gautam, P., & Bhanage, B. M. (2018). Palladacycle-Catalyzed Carbonylative Suzuki–Miyaura Coupling with High Turnover Number and Turnover Frequency. The Journal of Organic Chemistry, 83(15), 8210–8217. [Link]

  • Chemical.AI. (2025). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. [Link]

  • Advion. (n.d.). SUZUKI REACTION MONITORING. [Link]

  • Furesi, A., et al. (2020). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ChemistrySelect. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. In Palladium-Catalyzed Coupling Reactions (pp. 1-52). Springer, Berlin, Heidelberg. [Link]

  • Ferlin, F., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

  • Pérez-Temprano, M. H., et al. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 27(45), 11481-11494. [Link]

  • Watson, A. J. A., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1938–1953. [Link]

  • ResearchGate. (n.d.). Suzuki–Miyaura Coupling Reactions Using Low Loading of Ligand-Activated Palladium Catalyst by Cooperative Copper Catalysis. [Link]

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki? [Link]

  • Li, Y., et al. (2000). Suzuki Cross-Coupling Reactions Catalyzed by Palladium Nanoparticles in Aqueous Solution. Organic Letters, 2(10), 1419–1422. [Link]

  • Kelly, R. A., et al. (2025). Catalyst Activation and Speciation Involving DyadPalladate Precatalysts in Suzuki–Miyaura and Buchwald–Hartwig Cross-Couplings. Organometallics. [Link]

  • Scite.ai. (n.d.). Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. [Link]

  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. [Link]

  • Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction? [Link]

  • Kelly, R. A., et al. (2015). Catalyst Activation and Speciation Involving DyadPalladate Precatalysts in Suzuki–Miyaura and Buchwald–Hartwig Cross-Couplings. Organometallics, 34(10), 1886–1896. [Link]

  • ResearchGate. (2025). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. [Link]

  • L-S. Fan, et al. (2007). Palladium-Catalyzed Suzuki Reactions in Water with No Added Ligand: Effects of Reaction Scale, Temperature, pH of Aqueous Phase, and Substrate Structure. Organic Process Research & Development, 11(3), 543–548. [Link]

  • Organometallics. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. [Link]

  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction? [Link]

  • AZoM. (2018). Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. [Link]

  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. (2020). The Journal of Organic Chemistry. [Link]

  • Vapourtec. (2023). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. [Link]

  • Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. (2025). University of British Columbia. [Link]

  • Chemistry World. (2024). Study questions sustainability benefits of replacing palladium with nickel in cross-coupling reactions. [Link]

  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • ResearchGate. (2013). How can we decrease the Pd leaching of Pd@MOFs catalysts in Suzuki reaction? [Link]

  • Reddit. (2025). Calculating the ppm of Pd in my Suzuki reaction. [Link]

  • Aidic. (n.d.). Intensification of Pd-catalyzed Suzuki Cross-coupling: Influence of Second Metal Addition, Reactor Type and Visible Light. [Link]

  • ResearchGate. (n.d.). The effect of base, solvent, and catalyst amount on Suzuki coupling reaction between 4‐bromotoluene and phenylboronic acid. [Link]

  • The Journal of Physical Chemistry Letters. (2011). Palladium Nanoparticles as Efficient Catalysts for Suzuki Cross-Coupling Reactions. [Link]

  • MDPI. (n.d.). Rapid Suzuki-Miyaura Couplings with ppm Level of Palladium Catalyst in a High-Pressure and High-Temperature Water System. [Link]

  • ResearchGate. (n.d.). Synergistic and Selective Copper/ppm Pd-Catalyzed Suzuki-Miyaura Couplings: In Water, Mild Conditions, with Recycling. [Link]

  • FULIR. (n.d.). From In Situ Monitoring to Better Understanding of the Suzuki‐Miyaura Cross Coupling in the Solid State. [Link]

Sources

Technical Support Center: Optimizing Cross-Coupling of (3-Butoxy-5-methoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #HC-BZX-505 Subject: Suppression of Oxidative Homocoupling in Electron-Rich Aryl Boronic Acids Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are encountering homocoupling (Ar-Ar dimerization) of (3-Butoxy-5-methoxyphenyl)boronic acid . This substrate presents a specific challenge: the 3,5-dialkoxy substitution pattern makes the aryl ring significantly electron-rich .

While electron-rich boronic acids generally undergo faster transmetallation in Suzuki-Miyaura coupling, they are also more susceptible to oxidative homocoupling pathways mediated by Palladium(II)-peroxo species. This guide provides a modular troubleshooting protocol to isolate and eliminate the root cause of dimerization.

Module 1: The Oxidative Pathway (Atmosphere Control)

The Problem: The primary mechanism for homocoupling is not a direct reaction between two boronic acid molecules. It is mediated by dissolved oxygen which oxidizes the Pd(0) catalyst to a peroxo-Pd(II) species. This species rapidly reacts with two equivalents of your electron-rich boronic acid to form the homodimer.

Mechanism Visualization

HomocouplingMechanism cluster_prevention Critical Control Point Pd0 Active Catalyst Pd(0) Peroxo Peroxo-Pd(II) Complex Pd0->Peroxo + O2 (Fast) O2 Dissolved O2 Homodimer Homodimer (Ar-Ar) Peroxo->Homodimer + 2 equiv Ar-B(OH)2 Boronic Ar-B(OH)2 (Electron Rich)

Figure 1: The oxygen-mediated pathway is the dominant cause of homocoupling for electron-rich substrates [1].

Protocol: Rigorous Degassing

Standard "balloon purging" is often insufficient for electron-rich substrates. You must remove dissolved oxygen from the solvent bulk.

  • Method A: Sparging (Recommended for scale < 100 mL)

    • Insert a long needle or glass dispersion tube directly into the solvent.

    • Bubble Argon (Ar) vigorously for minimum 15 minutes per 100 mL solvent.

    • Why: Argon is heavier than air and creates a better blanket than Nitrogen.

  • Method B: Freeze-Pump-Thaw (Recommended for scale < 10 mL)

    • Freeze solvent in liquid N2.

    • Apply high vacuum.

    • Thaw under static vacuum.

    • Repeat 3x. Backfill with Argon.

Module 2: Kinetic Management (Concentration Control)

The Problem: Homocoupling is bimolecular with respect to the boronic acid (Rate


). Cross-coupling is first-order with respect to the boronic acid. Therefore, high instantaneous concentration  of your boronic acid statistically favors the side reaction.
Protocol: Slow Addition via Syringe Pump

By keeping the standing concentration of (3-Butoxy-5-methoxyphenyl)boronic acid low, you force the system to favor the cross-coupling pathway.

Experimental Setup:

  • Reaction Vessel: Charge with Aryl Halide, Base, Catalyst, and 50% of the solvent volume. Bring to reaction temperature.

  • Syringe: Dissolve (3-Butoxy-5-methoxyphenyl)boronic acid in the remaining 50% of solvent.

  • Addition: Add the boronic acid solution dropwise over 1–2 hours using a syringe pump.

  • Post-Addition: Stir for an additional hour to ensure conversion.

Data Insight:

Addition Method Standing [Ar-B(OH)2] Homocoupling %
One-pot Bolus High (0.2 M) 10–15%

| Slow Addition | Low (< 0.01 M) | < 2% |

Module 3: Catalyst & Reagent Selection

The Problem: Pd(II) precatalysts (e.g., Pd(PPh3)2Cl2) must be reduced to Pd(0) to enter the cycle. If your reaction lacks a reductant, the boronic acid itself acts as the sacrificial reductant , generating 0.5 equivalents of homodimer for every equivalent of catalyst loaded [2].

Troubleshooting Table
VariableRecommendationScientific Rationale
Catalyst Source Pd(0) (e.g., Pd2(dba)3) or Pd(II) Precatalysts (e.g., XPhos Pd G4)Pd(0) sources avoid the initial reduction step that consumes boronic acid. G3/G4 precatalysts reduce via amine elimination, sparing the boron species.
Ligand Bulky Phosphines (e.g., XPhos, SPhos)Bulky ligands facilitate reductive elimination of the cross-product and destabilize the crowded transition states required for homocoupling.
Base Anhydrous Carbonate (K2CO3) or Phosphate (K3PO4)Strong hydroxide bases can accelerate oxidation. Anhydrous conditions (if possible) slow down the hydrolysis of boronic esters if used.

Module 4: Alternative Boron Species

If the free boronic acid remains too unstable, switch to a "masked" release system.

Option A: MIDA Boronates N-Methyliminodiacetic acid (MIDA) boronates are stable to air and chromatography. They slowly hydrolyze under aqueous basic conditions to release the active boronic acid in situ, effectively mimicking the "slow addition" protocol chemically [3].

Option B: Potassium Trifluoroborates (-BF3K) These salts are air-stable and require hydrolysis to react. This introduces a kinetic bottleneck that keeps the concentration of the active free boronic acid low.

Diagnostic Workflow (Decision Tree)

Use this logic flow to determine your next experimental step.

TroubleshootingTree Start High Homocoupling Detected CheckO2 Is the solvent rigorously degassed? Start->CheckO2 Degas Action: Switch to Freeze-Pump-Thaw or Sparging CheckO2->Degas No/Unsure CheckCat Are you using a Pd(II) halide catalyst? CheckO2->CheckCat Yes SwitchCat Action: Switch to Pd(0) source or Buchwald G3/G4 CheckCat->SwitchCat Yes CheckAdd Is homocoupling > 5% despite above steps? CheckCat->CheckAdd No SwitchCat->CheckAdd SlowAdd Action: Implement Syringe Pump Addition CheckAdd->SlowAdd Yes

Figure 2: Step-by-step isolation of homocoupling variables.

Frequently Asked Questions (FAQ)

Q: I see full conversion of my aryl halide, but the yield is low. Is this homocoupling? A: Not necessarily. Check for Protodeboronation . Electron-rich boronic acids (like your 3-butoxy-5-methoxy variant) are prone to losing the boron group entirely, replacing it with a proton (Ar-H).

  • Test: Run a GC/LC-MS of the crude.

    • Mass = Ar-Ar → Homocoupling (Follow guides above).

    • Mass = Ar-H → Protodeboronation (Use anhydrous conditions, milder base, or lower temp).

Q: Can I use excess boronic acid to compensate for the loss? A: Yes, but proceed with caution. Adding excess (e.g., 1.5–2.0 equiv) can push the reaction to completion, but it complicates purification if the homodimer co-elutes with your product. If you must use excess, ensure your purification method (crystallization or column chromatography) can separate the dimer (Ar-Ar) from the product (Ar-R).

Q: Does water quality matter? A: Yes. Trace transition metals (Fe, Cu) in tap or low-grade DI water can catalyze oxidative homocoupling independent of the Palladium cycle. Always use HPLC-grade water for the aqueous base preparation.

References

  • Adamo, C., et al. (2006). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. Journal of the American Chemical Society.

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews.

  • Knapp, D. M., et al. (2010). MIDA Boronates are Hydrolytically Stable and Can Be Chromatographed. Journal of the American Chemical Society.

Validation & Comparative

A Comparative Guide to the Green Chemistry of Common Coupling Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher, scientist, and drug development professional, the choice of a synthetic route extends beyond mere yield and efficacy. The growing imperative for sustainable practices necessitates a rigorous evaluation of the environmental footprint of our chemical transformations. This guide provides an in-depth, objective comparison of the green chemistry metrics of several cornerstone coupling protocols: Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and traditional amide bond formation. By presenting supporting experimental data and elucidating the causality behind protocol choices, this document aims to empower chemists to make more informed, environmentally conscious decisions in their synthetic endeavors.

The Principles of Green Chemistry: A Necessary Foundation

Before delving into protocol specifics, it is crucial to ground our discussion in the foundational principles of green chemistry. Coined by Paul Anastas and John Warner, these twelve principles provide a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances.[1] Our assessment of coupling protocols will be viewed through the lens of these principles, with a particular focus on quantitative metrics that measure adherence to them.

Key Green Chemistry Metrics for Protocol Assessment

To move beyond qualitative assessments, we employ a set of widely accepted green chemistry metrics. These tools provide a quantitative basis for comparing the "greenness" of different chemical reactions.[2]

  • Atom Economy (AE): Introduced by Barry Trost, Atom Economy measures the efficiency of a reaction in converting reactants to the desired product.[1][3] It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage.[1][3] A higher atom economy signifies a more efficient reaction with less waste generation.[1]

    Equation for Atom Economy:

  • E-Factor (Environmental Factor): Developed by Roger Sheldon, the E-Factor is a simple yet powerful metric that quantifies the amount of waste generated per unit of product.[4] It is calculated as the total mass of waste divided by the mass of the product. A lower E-Factor indicates a more environmentally friendly process.

    Equation for E-Factor:

  • Process Mass Intensity (PMI): Championed by the American Chemical Society Green Chemistry Institute Pharmaceutical Roundtable (ACS GCIPR), PMI is a holistic metric that considers the total mass of all materials (reactants, solvents, reagents, process water) used to produce a specific mass of the final product.[5] A lower PMI value is indicative of a greener, more efficient process.

    Equation for Process Mass Intensity:

These metrics, while distinct, are interconnected and provide a comprehensive picture of a reaction's environmental impact.

Comparative Analysis of Coupling Protocols

In the following sections, we will dissect popular coupling reactions, providing standardized experimental protocols and a comparative analysis of their green chemistry metrics. For the purpose of a direct comparison, we will consider a hypothetical coupling of a common aryl halide (e.g., 4-bromoanisole) with a suitable coupling partner to form a generic biaryl, vinylated arene, or arylated alkyne.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, lauded for its versatility and functional group tolerance.[6] It typically involves the reaction of an organoboron compound with an organohalide, catalyzed by a palladium complex.[6]

Experimental Protocol: Suzuki-Miyaura Coupling

  • Reactants: 4-Bromoanisole (1.0 eq), Phenylboronic acid (1.2 eq)

  • Catalyst: Pd(OAc)₂ (0.5 mol%)

  • Base: K₂CO₃ (2.0 eq)

  • Solvent: Water

  • Procedure: To a round-bottom flask is added 4-bromoanisole, phenylboronic acid, K₂CO₃, and water. The mixture is degassed with nitrogen for 15 minutes. Pd(OAc)₂ is then added, and the reaction is stirred at room temperature for 1 hour. Upon completion, the product is extracted with an organic solvent, dried, and purified.[7][8]

Green Chemistry Assessment:

The Suzuki-Miyaura coupling often exhibits a high atom economy due to the direct incorporation of both coupling partners into the final product.[1] The use of water as a solvent, as in the provided "green protocol," significantly improves its environmental profile by eliminating the need for volatile organic compounds (VOCs).[7][8] However, the use of a palladium catalyst, a precious metal, and the generation of boronic acid waste are points of consideration.[9]

Heck Coupling

The Heck reaction is a powerful tool for the arylation or vinylation of alkenes.[10][11] It involves the palladium-catalyzed reaction of an unsaturated halide with an alkene in the presence of a base.[10][11][12]

Experimental Protocol: Heck Coupling

  • Reactants: Aryl halide (e.g., 4-bromoanisole, 1.0 eq), Alkene (e.g., ethyl acrylate, 1.5 eq)

  • Catalyst: Pd(OAc)₂ (0.05 eq)

  • Base: Triethylamine (3.0 eq)

  • Solvent: Acetonitrile

  • Procedure: To a solution of the aryl halide and palladium acetate in acetonitrile, ethyl acrylate and triethylamine are added at room temperature. The mixture is refluxed until the starting material is consumed. The reaction is then filtered through Celite to remove the palladium catalyst, and the solvent is removed in vacuo. The product is purified by column chromatography.[12]

Green Chemistry Assessment:

The Heck reaction can have a moderate to high atom economy. However, the use of organic solvents like acetonitrile and a stoichiometric amount of an organic base contributes to a higher PMI and E-Factor compared to aqueous protocols.[12] Catalyst leaching and the need for purification by chromatography also add to the waste stream.

Sonogashira Coupling

The Sonogashira coupling is a widely used method for the formation of C-C bonds between a terminal alkyne and an aryl or vinyl halide, typically employing a palladium catalyst and a copper(I) co-catalyst.[13][14][15]

Experimental Protocol: Sonogashira Coupling

  • Reactants: Aryl halide (e.g., 4-iodoaniline, 1.0 eq), Terminal alkyne (e.g., ethynylferrocene, 1.1 eq)

  • Catalyst: Pd catalyst (e.g., Pd(PPh₃)₄)

  • Co-catalyst: CuI

  • Base: Triethylamine (TEA)

  • Solvent: THF

  • Procedure: The aryl halide, terminal alkyne, and CuI are dissolved in THF under an inert atmosphere. Triethylamine is added, followed by the palladium catalyst. The reaction is heated to 70°C for several hours, then stirred at room temperature overnight.[16]

Green Chemistry Assessment:

Similar to other cross-coupling reactions, the Sonogashira coupling can achieve good atom economy. The use of a co-catalyst (copper) and an organic base in an organic solvent are drawbacks from a green chemistry perspective.[13] Copper-free protocols have been developed to address some of these concerns.[13]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of arylamines from aryl halides and amines.[9]

Experimental Protocol: Buchwald-Hartwig Amination

  • Reactants: Aryl halide (e.g., 1,4-dibromobenzene), Amine (e.g., carbazole)

  • Catalyst: Pd₂(dba)₃

  • Ligand: XPhos

  • Base: Sodium tert-butoxide (t-BuONa)

  • Solvent: Toluene

  • Procedure: The aryl halide, amine, base, palladium catalyst, and ligand are combined in dry toluene under an inert atmosphere. The mixture is refluxed for 24 hours. After cooling, the reaction is worked up and the product is purified.[17]

Green Chemistry Assessment:

The Buchwald-Hartwig amination is a significant improvement over classical methods for C-N bond formation. However, it often requires relatively high catalyst and ligand loadings, and the use of strong bases and organic solvents can lead to a high PMI.[9] The development of more active catalysts that operate under milder conditions is an active area of research.[18]

Amide Bond Formation

Amide bond formation is one of the most frequently performed reactions in medicinal chemistry. Traditional methods often rely on stoichiometric coupling reagents.

Experimental Protocol: Amide Bond Formation (Coupling Reagent)

  • Reactants: Carboxylic acid (e.g., hydrocinnamic acid), Amine (e.g., benzylamine)

  • Coupling Reagent: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Solvent: Dichloromethane (DCM)

  • Procedure: The carboxylic acid is dissolved in DCM, and EDC is added. After a short period, the amine is added, and the reaction is stirred at room temperature until completion. The reaction is then washed, dried, and the solvent is removed to yield the amide product.[19][20]

Green Chemistry Assessment:

Amide bond formation using stoichiometric coupling reagents generally suffers from poor atom economy, as the coupling reagent is converted into a stoichiometric byproduct.[21][22] The use of chlorinated solvents like DCM is also a significant environmental concern.[5] Catalytic methods for amide bond formation are being developed as a greener alternative.[21]

Data Presentation: A Comparative Overview

The following table summarizes the estimated green chemistry metrics for the discussed coupling protocols under the specified conditions. It is important to note that these values are illustrative and can vary significantly based on the specific substrates, scale, and workup procedures employed.

Coupling ProtocolAtom Economy (%)E-Factor (Estimated)Process Mass Intensity (PMI) (Estimated)Key Green StrengthsKey Green Weaknesses
Suzuki-Miyaura HighLow-ModerateLow-ModerateUse of aqueous media possible, high AE.[1][7][8]Palladium catalyst, boronic acid waste.[9]
Heck Moderate-HighModerateModerateGood AE.Organic solvents, stoichiometric base.[12]
Sonogashira HighModerateModerate-HighHigh AE.Co-catalyst, organic solvents, base.[13]
Buchwald-Hartwig ModerateModerate-HighModerate-HighEfficient C-N bond formation.High catalyst/ligand loading, strong base.[9]
Amide Formation LowHighHighVersatile.Poor AE, stoichiometric waste, hazardous solvents.[5][19][20][21][22]

Experimental Workflows and Logical Relationships

To visualize the experimental workflows and the interplay of key components in these reactions, we utilize Graphviz diagrams.

Suzuki_Miyaura_Workflow cluster_reactants Reactants & Reagents cluster_catalyst Catalyst System Aryl Halide Aryl Halide Reaction Mixture Reaction Mixture Aryl Halide->Reaction Mixture Organoboron Organoboron Organoboron->Reaction Mixture Base Base Base->Reaction Mixture Solvent (Water) Solvent (Water) Solvent (Water)->Reaction Mixture Pd(OAc)2 Pd(OAc)2 Pd(OAc)2->Reaction Mixture Stirring @ RT Stirring @ RT Reaction Mixture->Stirring @ RT 1h Workup Workup Stirring @ RT->Workup Extraction Purification Purification Workup->Purification Final Product Final Product Purification->Final Product Heck_Workflow cluster_reactants Reactants & Reagents cluster_catalyst Catalyst System Aryl Halide Aryl Halide Reaction Mixture Reaction Mixture Aryl Halide->Reaction Mixture Alkene Alkene Alkene->Reaction Mixture Base (TEA) Base (TEA) Base (TEA)->Reaction Mixture Solvent (ACN) Solvent (ACN) Solvent (ACN)->Reaction Mixture Pd(OAc)2 Pd(OAc)2 Pd(OAc)2->Reaction Mixture Reflux Reflux Reaction Mixture->Reflux Heat Filtration Filtration Reflux->Filtration Remove Pd Concentration Concentration Filtration->Concentration Purification Purification Concentration->Purification Final Product Final Product Purification->Final Product

Caption: Typical workflow for a Heck coupling reaction.

Green_Metrics_Relationship Atom_Economy Atom Economy Resource_Efficiency Resource Efficiency Atom_Economy->Resource_Efficiency Measures E_Factor E-Factor Waste_Generation Waste Generation E_Factor->Waste_Generation Quantifies PMI Process Mass Intensity PMI->Waste_Generation Quantifies PMI->Resource_Efficiency Assesses

Caption: Interrelationship of key green chemistry metrics.

Conclusion and Future Outlook

This guide has provided a comparative assessment of the green chemistry metrics for several widely used coupling protocols. While palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, their environmental impact, particularly concerning catalyst and solvent use, cannot be overlooked.

The Suzuki-Miyaura coupling, especially when performed in aqueous media, stands out as a relatively green option. However, the ideal "green" reaction is a constantly evolving target. The development of more sustainable protocols, such as those utilizing earth-abundant metal catalysts (e.g., nickel), C-H activation strategies that avoid pre-functionalized starting materials, and catalytic amide bond formation, represents the future of sustainable chemical synthesis. [23][24][25][26][27] As researchers and drug development professionals, it is our responsibility to critically evaluate our synthetic choices not only for their chemical efficiency but also for their environmental stewardship. By embracing green chemistry principles and utilizing quantitative metrics, we can collectively contribute to a more sustainable and responsible future for the chemical sciences.

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  • Chen, H., et al. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols, 5(1), 102900. [Link]

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  • Bhaskar, G., & Saikia, L. (2015). A novel green protocol for ligand free Suzuki–Miyaura cross-coupling reactions in WEB at room temperature. Green Chemistry, 17(5), 2884-2889. [Link]

  • Edgar, L. J. G., et al. (2014). "Greening Up" the Suzuki Reaction. ResearchGate. [Link]

  • Lei, P., et al. (2020). Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. ResearchGate. [Link]

  • Sabatini, M. T., et al. (2019). A green chemistry perspective on catalytic amide bond formation. SciSpace. [Link]

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  • Ferlin, F., et al. (2023). Classic vs. C–H functionalization strategies in the synthesis of APIs: a sustainability comparison. Green Chemistry, 25(13), 5035-5051. [Link]

  • Topczewski, J. J., & Kanan, M. W. (2021). C–H Activation: Toward Sustainability and Applications. ACS Central Science, 7(2), 235-247. [Link]

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  • Neena, K., et al. (2021). Computational Studies of Versatile Heterogeneous Palladium-Catalyzed Suzuki, Heck, and Sonogashira Coupling Reactions. ACS Sustainable Chemistry & Engineering, 9(4), 1636-1652. [Link]

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Safety Operating Guide

A Researcher's Guide to the Proper Disposal of (3-Butoxy-5-methoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, it is understood that excellence in the laboratory extends beyond the synthesis and analysis of novel compounds; it encompasses a profound responsibility for safety and environmental stewardship. The proper disposal of chemical reagents, such as (3-Butoxy-5-methoxyphenyl)boronic acid, is a critical component of the research lifecycle. This guide provides a comprehensive, step-by-step framework for its safe handling and disposal, grounded in established safety protocols and regulatory standards. The causality behind each step is explained to ensure a deep, actionable understanding for researchers, scientists, and drug development professionals.

Hazard Identification and Risk Assessment: Why This Compound Requires Special Handling

Based on safety data sheets (SDS) for analogous compounds like 3-Methoxyphenylboronic acid and 4-Methoxyphenylboronic acid, the primary hazards include:

  • Skin Irritation (Category 2) : May cause skin irritation upon contact.[1][2]

  • Serious Eye Irritation (Category 2/2A) : Causes serious eye irritation.[1][2][3]

  • Specific Target Organ Toxicity - Single Exposure (Category 3) : May cause respiratory irritation.[1][2][3]

The fundamental principle of laboratory safety is to treat all novel or sparsely studied compounds with a high degree of caution. Therefore, the disposal plan for (3-Butoxy-5-methoxyphenyl)boronic acid must be designed to mitigate these potential hazards at every stage.

Pre-Disposal Planning and Personal Protective Equipment (PPE)

Before beginning any work that will generate waste, a clear disposal pathway must be established. This is a core tenet of an effective Chemical Hygiene Plan (CHP), as mandated by the Occupational Safety and Health Administration (OSHA).[4][5]

Essential Personal Protective Equipment (PPE):

The selection of PPE is your first line of defense against chemical exposure. The rationale is to create a complete barrier between the researcher and the hazardous material.

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[3]Protects against splashes and airborne dust particles that can cause serious eye irritation.[1][2]
Hand Protection Chemical-resistant gloves (e.g., Nitrile).Prevents direct skin contact, mitigating the risk of skin irritation.[6]
Body Protection A lab coat or protective clothing.Minimizes the risk of contamination to personal clothing and skin.[6]
Respiratory Use only in a well-ventilated area or chemical fume hood.[1][2]Prevents inhalation of dust, which may cause respiratory tract irritation.[2][3]

Always handle the solid compound and prepare for its disposal within a certified chemical fume hood to minimize inhalation risk.[4]

The Disposal Workflow: A Step-by-Step Protocol

Improper disposal, such as drain disposal, is strictly prohibited as it can lead to environmental contamination.[1][7] Boronic acids and their derivatives must be treated as hazardous chemical waste. The following protocol ensures compliance and safety.

Step 1: Waste Segregation

  • Principle of Causality : Never mix incompatible waste streams. Mixing boronic acids with strong oxidizing agents or certain other reactive chemicals can lead to dangerous reactions.[6] All chemical waste must be segregated based on compatibility.[8]

  • Action : Designate a specific, clearly labeled hazardous waste container for (3-Butoxy-5-methoxyphenyl)boronic acid and any materials contaminated with it (e.g., weighing paper, contaminated gloves, pipette tips).

Step 2: Container Selection and Labeling

  • Principle of Causality : Proper containment is crucial to prevent leaks and ensure clear communication of hazards.[9]

  • Action : Use a chemically compatible, sealable container. The container must be in good condition with a secure screw-top cap.[9] Label the container clearly with:

    • "Hazardous Waste"

    • The full chemical name: "(3-Butoxy-5-methoxyphenyl)boronic acid"

    • The primary hazards (e.g., "Irritant")

    • The date the waste was first added.

    • The name of the principal investigator or laboratory.

Step 3: Waste Accumulation

  • Principle of Causality : Adherence to regulatory accumulation limits prevents the creation of unsafe storage conditions in the laboratory.

  • Action : Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[9] This area must be under the control of the laboratory personnel and away from drains or sources of ignition. Keep the container closed at all times except when adding waste.

Step 4: Final Disposal

  • Principle of Causality : Environmental regulations mandate that hazardous waste be handled and disposed of by certified professionals to prevent harm to public health and the ecosystem.

  • Action : Once the container is full or has been in accumulation for the locally regulated time limit (often 6-12 months), arrange for its collection by your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor.[6][10][11] These professionals will transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF).[12] Never attempt to dispose of this chemical through standard municipal waste channels.[2][13]

The entire disposal process is governed by regulations from the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[12]

Spill Management Protocol

Accidents can happen, and a prepared response is critical.

  • Evacuate and Alert : Ensure personnel in the immediate area are aware of the spill.

  • Don PPE : Wear the appropriate PPE as detailed in the table above.

  • Containment : For a solid spill, carefully sweep up the material to avoid creating dust.[3] Place the swept material and any contaminated cleaning supplies into the designated hazardous waste container. Do not use water to clean up the dry spill, as this may increase the area of contamination.

  • Decontamination : Clean the spill area thoroughly with an appropriate solvent (e.g., isopropanol, ethanol) and paper towels. All cleaning materials must also be disposed of as hazardous waste.

  • Report : Report the incident to your laboratory supervisor and EHS office, as per your institution's Chemical Hygiene Plan.[5]

Visualizing the Disposal Workflow

To ensure clarity, the logical flow of the disposal process is outlined below.

DisposalWorkflow start Start: Generate (3-Butoxy-5-methoxyphenyl)boronic acid Waste ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Step 2: Segregate Waste (Solid Waste Stream) ppe->segregate container Step 3: Select & Label Container ('Hazardous Waste', Chemical Name, Hazards) segregate->container accumulate Step 4: Accumulate in SAA (Keep Container Closed) container->accumulate ehs_pickup Step 5: Arrange EHS Pickup (Container Full or Time Limit Reached) accumulate->ehs_pickup spill Spill Occurs accumulate->spill Potential Incident end End: Transfer to Certified Hazardous Waste Facility ehs_pickup->end spill_protocol Execute Spill Protocol (Evacuate, Contain, Clean, Report) spill->spill_protocol Response spill_protocol->accumulate Contain waste

Caption: Disposal workflow for (3-Butoxy-5-methoxyphenyl)boronic acid.

By adhering to this structured and logically grounded disposal plan, you not only ensure your personal safety and that of your colleagues but also uphold the highest standards of scientific integrity and environmental responsibility. This protocol serves as a self-validating system, integrating hazard awareness, procedural execution, and regulatory compliance into a seamless workflow.

References

  • Lab Alley. How To Safely Dispose of Boric Acid. Retrieved from [Link]

  • Angene Chemical. (2025, February 12). Safety Data Sheet: 2-Fluoro-6-methoxyphenylboronic acid. Retrieved from [Link]

  • Carl ROTH. Safety Data Sheet: 3-butoxypropan-2-ol. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • U.S. Occupational Safety and Health Administration. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • U.S. Occupational Safety and Health Administration. Laboratory Safety: OSHA Lab Standard Fact Sheet. Retrieved from [Link]

  • Compliancy Group. (2023, September 18). OSHA Laboratory Standard | OSHA Lab Safety Standard. Retrieved from [Link]

  • University of California, Riverside. Chemical Waste Disposal Guidelines. Retrieved from [Link]

  • U.S. Environmental Protection Agency. Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]

  • Vanderbilt University. The Laboratory Standard | Office of Clinical and Research Safety. Retrieved from [Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for (3-Butoxy-5-methoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to your essential guide for the safe handling of (3-Butoxy-5-methoxyphenyl)boronic acid. In the fast-paced world of drug discovery and chemical synthesis, ensuring the safety of laboratory personnel is paramount. This guide moves beyond a simple checklist, providing a deep, procedurally-focused framework rooted in the principles of chemical hygiene and risk mitigation. Our goal is to empower you with the knowledge to not only use Personal Protective Equipment (PPE) effectively but to understand the causality behind each recommendation.

Hazard Assessment: Understanding the Compound

(3-Butoxy-5-methoxyphenyl)boronic acid is an organic compound that, like many boronic acid derivatives, presents specific laboratory hazards. While comprehensive toxicological data for this specific molecule may be limited, we can infer its primary risks based on the known properties of similar chemical structures and available Safety Data Sheets (SDS).

The primary hazards associated with boronic acids as a class include:

  • Skin Irritation: Prolonged or repeated contact with the skin can cause irritation.[1][2][3]

  • Serious Eye Irritation: The compound, particularly in its solid, dusty form, can cause significant eye irritation upon contact.[1][2][3]

  • Respiratory Tract Irritation: Inhalation of the dust can lead to irritation of the respiratory system.[1][3]

It is crucial to consult the manufacturer-specific Safety Data Sheet (SDS) for (3-Butoxy-5-methoxyphenyl)boronic acid before beginning any work.[4][5][6] The SDS will provide the most detailed hazard information and is a cornerstone of your risk assessment.

The Hierarchy of Controls: A Foundational Safety Principle

Before we even discuss PPE, it's critical to understand that PPE is the last line of defense. A robust safety culture prioritizes the Hierarchy of Controls, a system designed to minimize or eliminate hazards at their source.[7][8][9][10]

HierarchyOfControls Elimination Elimination (Physically remove the hazard) Substitution Substitution (Replace with a less hazardous material) Elimination->Substitution Most Effective Engineering Engineering Controls (Isolate people from the hazard) Substitution->Engineering Administrative Administrative Controls (Change the way people work) Engineering->Administrative PPE Personal Protective Equipment (Protect the worker with PPE) Administrative->PPE Least Effective caption Figure 1. NIOSH Hierarchy of Controls

Caption: Figure 1. The NIOSH Hierarchy of Controls, ranking hazard control strategies from most to least effective.[8][10]

For (3-Butoxy-5-methoxyphenyl)boronic acid, this means:

  • Engineering Controls: The most critical control is to handle the solid chemical within a certified chemical fume hood to prevent inhalation of dust and to contain any potential spills.[6][11]

  • Administrative Controls: Developing and strictly following Standard Operating Procedures (SOPs), providing thorough training for all personnel, and clearly labeling all containers are essential administrative controls.[5][6]

Core PPE Requirements: Your Personal Defense

When engineering and administrative controls are in place, the correct PPE provides the necessary barrier between you and the chemical.

Eye and Face Protection
  • Chemical Safety Goggles: These are mandatory whenever handling the solid or solutions of the boronic acid. They provide a seal around the eyes, offering protection from splashes and airborne dust.[12]

  • Face Shield: When there is a significant risk of splashing, such as when transferring large volumes of a solution, a face shield should be worn in addition to safety goggles for full facial protection.[3]

Hand Protection
  • Glove Selection: Nitrile gloves are the standard and preferred choice for handling most laboratory chemicals, including boronic acids.[13][14] They offer good resistance to a wide range of solvents and reagents. Avoid latex gloves due to poor chemical resistance and potential for allergic reactions.[15]

  • Glove Practice: Always inspect gloves for tears or punctures before use. Remove gloves immediately if they become contaminated and wash your hands thoroughly.[14] For prolonged operations or when handling larger quantities, consider wearing two pairs of nitrile gloves (double-gloving).[14]

Body Protection
  • Laboratory Coat: A flame-resistant lab coat that fits properly should be worn at all times in the laboratory.[11][13] It should be buttoned completely to protect your clothing and skin.

  • Chemical-Resistant Apron: When handling larger quantities of solutions where splashes are a significant risk, a chemical-resistant apron worn over the lab coat is recommended.[13]

  • Appropriate Attire: Always wear long pants and closed-toe shoes in a laboratory setting.[11][14]

PPE Selection Matrix for Key Operations

For clarity, the following table summarizes the required PPE for different procedural steps involving (3-Butoxy-5-methoxyphenyl)boronic acid.

Task/Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing Solid Compound Safety Goggles & Face ShieldNitrile Gloves (Double recommended)Lab CoatRequired if not in a fume hood (N95)
Preparing Solutions Safety GogglesNitrile GlovesLab CoatNot required if in a fume hood
Running a Reaction Safety GogglesNitrile GlovesLab CoatNot required if in a fume hood
Handling Spills Safety Goggles & Face ShieldHeavy-duty Nitrile or Butyl GlovesLab Coat & Chemical ApronAs required by spill size and location

Procedural Guidance: Safely Weighing and Preparing a Solution

This protocol integrates PPE use into a common laboratory workflow. The causality is clear: each step is designed to minimize exposure through a combination of engineering controls and personal protection.

Objective: To accurately weigh 1.0 g of solid (3-Butoxy-5-methoxyphenyl)boronic acid and prepare a 0.1 M solution in methanol.

Workflow Diagram:

Workflow Start Start: Assemble Materials Step1 1. Don PPE (Goggles, Lab Coat, Gloves) Start->Step1 Step2 2. Prepare Fume Hood (Verify airflow, clear workspace) Step1->Step2 Step3 3. Weigh Solid (On analytical balance inside hood) Step2->Step3 Step4 4. Transfer Solid (To volumetric flask) Step3->Step4 Step5 5. Add Solvent & Dissolve (Add methanol, sonicate/swirl) Step4->Step5 Step6 6. Dilute to Volume (Bring to final volume with solvent) Step5->Step6 Step7 7. Clean Up & Doff PPE (Dispose of waste, remove gloves last) Step6->Step7 End End: Solution Prepared Step7->End caption Figure 2. Workflow for Safe Solution Preparation

Caption: Figure 2. A step-by-step workflow for the safe preparation of a boronic acid solution.

Methodology:

  • Preparation: Before handling the chemical, ensure your engineering controls are functional. Verify that the chemical fume hood has a valid certification and that the airflow is adequate.

  • Don PPE: Put on your lab coat (fully buttoned), chemical safety goggles, and nitrile gloves.[11]

  • Weighing: Perform all manipulations of the solid compound inside the fume hood. Place a weigh boat on the analytical balance. Carefully use a spatula to transfer the desired amount of (3-Butoxy-5-methoxyphenyl)boronic acid to the weigh boat. This step is critical for preventing the generation of airborne dust.

  • Transfer: Carefully transfer the weighed solid into an appropriately sized volumetric flask.

  • Dissolution: While still inside the fume hood, add a portion of the solvent (e.g., methanol) to the flask. Swirl gently or use a sonicator to dissolve the solid.

  • Final Dilution: Once the solid is fully dissolved, carefully add the solvent up to the calibration mark on the volumetric flask. Cap and invert the flask several times to ensure a homogenous solution.

  • Labeling: Immediately label the flask with the compound name, concentration, solvent, date, and your initials.

  • Cleanup: Dispose of any contaminated weigh boats or wipes in a designated solid waste container.

  • Doffing PPE: Remove your PPE in the correct order: gloves first, followed by your lab coat and goggles. Wash your hands thoroughly with soap and water.

Disposal Plans

Proper disposal is a critical component of the chemical handling lifecycle.

  • Solid Waste: Unused (3-Butoxy-5-methoxyphenyl)boronic acid and materials contaminated with it (e.g., weigh boats, gloves, paper towels) should be collected in a clearly labeled, sealed container for hazardous waste.[16] Follow your institution's specific guidelines for hazardous waste disposal.[17]

  • Liquid Waste: Solutions containing the boronic acid should be collected in a designated, labeled hazardous waste container. Do not dispose of boronic acid solutions down the drain.[18] These wastes are typically incompatible with many other waste streams, so they should be stored separately.[19]

By adhering to this comprehensive guide, you are not just following rules; you are actively participating in a culture of safety that protects you, your colleagues, and your research.

References

  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: 3-butoxypropan-2-ol. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories (Non-Mandatory). Retrieved from [Link]

  • Lab Alley. (n.d.). How To Safely Dispose of Boric Acid. Retrieved from [Link]

  • Angene Chemical. (2025, February 12). Safety Data Sheet: 2-Fluoro-6-methoxyphenylboronic acid. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

  • Chemistry For Everyone. (2025, April 26). What Are The Safety Precautions For Using Boric Acid? [Video]. YouTube. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2024, April 10). About Hierarchy of Controls. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Identifying Hazard Control Options: The Hierarchy of Controls. Retrieved from [Link]

  • Oregon Occupational Safety and Health Administration. (n.d.). Preventing Exposure to Hazardous Chemicals in Laboratories. Retrieved from [Link]

  • Ball State University. (n.d.). Disposal of Laboratory Wastes: Requirements for Chemical Disposal to Sinks and Drains. Retrieved from [Link]

  • University of Arizona. (2015, July 22). Personal Protective Equipment Selection Guide. Retrieved from [Link]

  • University of California, Berkeley Environmental Health and Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]

  • Lafayette College Public Safety. (n.d.). Disposal of Solid Chemicals in the Normal Trash. Retrieved from [Link]

  • NES Inc. (n.d.). NIOSH's Hierarchy of Controls. Retrieved from [Link]

  • National Association of Safety Professionals. (n.d.). The Hierarchy of Controls. Retrieved from [Link]

  • Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide. Retrieved from [Link]

  • Safety+Health Magazine. (2022, September 25). The Hierarchy of Controls. Retrieved from [Link]

  • Unknown Source. (n.d.). Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.